6-Bromo-1H-indazole
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6-bromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKDUJVLNZANRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591229 | |
| Record name | 6-Bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79762-54-2 | |
| Record name | 6-Bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Harnessing a Privileged Scaffold: 6-Bromo-1H-indazole as a Core Intermediate for Novel PI3K Inhibitors
An In-depth Technical Guide for Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it one of the most compelling targets for therapeutic intervention in oncology. The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors. Among its derivatives, 6-Bromo-1H-indazole stands out as a versatile and crucial intermediate, providing a reactive handle for the synthesis of diverse and potent PI3K inhibitors. This guide details the central role of the PI3K pathway in cancer, the synthetic utility of this compound, and the experimental protocols used to validate the activity of its derivatives.
The PI3K/AKT/mTOR Signaling Pathway: A Central Node in Cancer
The PI3K/AKT/mTOR pathway is an intracellular cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[1] This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[1]
This recruitment to the membrane facilitates the phosphorylation and full activation of AKT by other kinases like PDK1.[1] Once active, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of fundamental cellular functions.[2] A key effector of AKT is the mammalian target of rapamycin (B549165) (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. The activation of mTORC1, in particular, promotes protein synthesis and cell growth. Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and survival, driving tumorigenesis.
This compound: A Versatile Intermediate for Inhibitor Synthesis
The indazole scaffold is a cornerstone in the design of kinase inhibitors. The bromine atom at the 6-position of this compound is particularly advantageous, serving as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a highly effective method for functionalizing the indazole core. This reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling the systematic exploration of the chemical space around the indazole scaffold to optimize potency and selectivity against PI3K isoforms.
The general workflow involves coupling this compound (often with the indazole nitrogen protected) with a suitable arylboronic acid or ester in the presence of a palladium catalyst and a base. This modular approach is fundamental to building libraries of novel compounds for high-throughput screening.
Quantitative Analysis of Indazole-Based PI3K Inhibitors
The derivatization of the this compound core has led to the discovery of numerous potent PI3K inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) in enzymatic assays and by cellular assays that measure the inhibition of cell proliferation (e.g., GI50 or EC50). The table below summarizes the activity of several representative indazole-based compounds against PI3Kα and various cancer cell lines.
| Compound ID | Target | Enzymatic IC50 (nM) | Cellular Activity | Cell Line | Reference |
| Compound 10 | PI3Kα | 361 | IC50: 1850 nM (p-AKT) | PC3 | |
| Compound 26 | PI3Kα | 60 | EC50: 500 nM | A2780 (Ovarian) | |
| Compound 6 | PI3Kα | 1050 | IC50: 1050 nM (p-AKT) | PC3 | |
| Compound 9 | PI3Kα | 1850 | IC50: 5120 nM (p-AKT) | PC3 | |
| W24 | Not specified | Not specified | IC50: 430 nM | HGC-27 (Gastric) | |
| GDC-0941 | PI3Kα / δ | 3 | IC50: 36 nM | MCF7 (Breast) |
Table 1: Summary of in vitro and cellular activities of selected indazole-based PI3K inhibitors. GDC-0941 contains an indazole moiety, highlighting the scaffold's importance, though its synthesis starts from a different bromo-precursor.
Key Experimental Protocols
The discovery and validation of PI3K inhibitors derived from this compound rely on a standardized set of robust experimental procedures. These include the chemical synthesis of the compounds and subsequent biological evaluation to confirm their mechanism of action and cellular efficacy.
This protocol describes a general procedure for the palladium-catalyzed coupling of a bromo-indazole derivative with an arylboronic acid.
-
Reaction Setup : In a reaction vessel, dissolve the bromo-indazole intermediate (1 equivalent) and the desired arylboronic acid (1.5 equivalents) in a solvent mixture, typically 1,4-dioxane (B91453) and water (e.g., 4:1 ratio).
-
Add Base : Add a base such as potassium carbonate (K₂CO₃, 2 equivalents) to the solution.
-
Degas : Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Add Catalyst : Under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Heating : Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica (B1680970) gel column chromatography to yield the final 6-aryl-1H-indazole derivative.
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell adherence.
-
Drug Treatment : Prepare serial dilutions of the synthesized indazole inhibitor in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.1%) across all wells. Remove the medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO only).
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.
This protocol assesses the phosphorylation status of key proteins in the PI3K pathway to confirm that the inhibitor is acting on its intended target.
-
Cell Treatment and Lysis : Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer, boil at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key antibodies include those for phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control to determine the extent of pathway inhibition.
Conclusion
This compound is a high-value intermediate in the discovery of novel cancer therapeutics. Its chemical tractability, particularly its suitability for Suzuki-Miyaura cross-coupling, allows for the creation of large, diverse libraries of compounds. Derivatives based on this scaffold have demonstrated potent and specific inhibition of the PI3K signaling pathway, a critical driver of tumorigenesis. The systematic application of the synthetic and biological protocols outlined in this guide enables the efficient identification and validation of new indazole-based PI3K inhibitors, paving the way for the development of next-generation targeted cancer therapies.
References
Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 6-bromo-1H-indazole, a key heterocyclic compound utilized in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed data, experimental protocols, and workflow visualizations to support research and development activities.
Spectroscopic and Spectrometric Data Summary
The structural characterization of this compound is accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data gathered from these techniques are summarized in the tables below.
NMR Spectroscopy Data
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.03 | s | 1H | H3 |
| 7.67-7.72 | m | 2H | H4, H7 |
| 7.24-7.26 | m | 1H | H5 |
Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~135.0 | C3 |
| ~140.0 | C7a |
| ~125.0 | C5 |
| ~122.0 | C4 |
| ~120.0 | C7 |
| ~118.0 | C6 (bearing Br) |
| ~110.0 | C3a |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium-Weak | C=C aromatic ring stretch |
| 1500-1450 | Strong | C=N aromatic ring stretch |
| 1100-1000 | Strong | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 700-600 | Medium | C-Br stretch |
Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 197/199 | [M+H]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine.[1] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.
NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[2]
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[2]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[2]
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.[2]
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[2]
Data Acquisition:
-
The sample is ionized in the source. For ESI, this involves applying a high voltage to the liquid sample to create an aerosol of charged droplets.[2]
-
The generated ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 6-Bromo-1H-indazole, a key intermediate in the synthesis of various pharmacologically active molecules. Due to the limited availability of direct experimental data for this compound, this document outlines established protocols for determining solubility and conducting forced degradation studies, drawing upon methodologies for structurally related indazole derivatives. This guide includes detailed experimental procedures, templates for data presentation, and visualizations of relevant synthetic and biological pathways to serve as a practical resource for researchers.
Introduction
This compound is a substituted indazole that serves as a versatile building block in medicinal chemistry. The indazole scaffold is a privileged structure, found in numerous compounds with a wide range of biological activities, including kinase inhibition and antimicrobial effects. The physicochemical properties of this compound, such as its solubility and stability, are critical parameters that influence its utility in synthetic chemistry and the developability of its derivatives as therapeutic agents. This guide aims to provide a framework for the systematic evaluation of these properties.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are compiled from chemical supplier databases and computational predictions.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Appearance | White to yellow to tan to brown solid |
| Melting Point | 180-186 °C |
| LogP (Calculated) | 2.3 - 2.6 |
Solubility
While specific quantitative solubility data for this compound is not extensively reported in the literature, indazole derivatives are generally known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols. The following sections provide detailed protocols for determining the thermodynamic and kinetic solubility of this compound, which are essential for its application in both chemical reactions and biological assays.
Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.
Table 2: Template for Thermodynamic Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Phosphate Buffered Saline (pH 7.4) | 25 | ||
| Simulated Gastric Fluid (pH 1.2) | 37 | ||
| Simulated Intestinal Fluid (pH 6.8) | 37 | ||
| Methanol | 25 | ||
| Acetonitrile (B52724) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 |
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer. This is a high-throughput method often used in early drug discovery.
Table 3: Template for Kinetic Solubility Data of this compound
| Buffer System | DMSO Concentration (%) | Incubation Time (h) | Kinetic Solubility (µM) |
| Phosphate Buffered Saline (pH 7.4) | 1 | 2 | |
| Phosphate Buffered Saline (pH 7.4) | 1 | 24 |
Stability
Understanding the chemical stability of this compound is crucial for its storage, handling, and use in multi-step syntheses. Forced degradation studies are performed to identify potential degradation products and pathways under various stress conditions.
Table 4: Template for Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Time (h) | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |
| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 | 60 | ||
| Oxidation | 3% H₂O₂ | 2, 8, 24 | Room Temp | ||
| Thermal (Solid) | Dry Heat | 48 | 80 | ||
| Thermal (Solution) | Water:Acetonitrile (50:50) | 48 | 80 | ||
| Photolytic | ICH Q1B Light Exposure | 24 | Room Temp |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the determination of its solubility and stability.
Synthesis of this compound
This protocol outlines the formation of the indazole ring from 4-bromo-2-fluorobenzaldehyde (B134337) and hydrazine (B178648) hydrate (B1144303).
Materials and Reagents:
-
4-bromo-2-fluorobenzaldehyde
-
Hydrazine hydrate (~80%)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL).
-
Stir the reaction mixture at 125 °C for 3 hours.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Quench the reaction by pouring the concentrated residue into an ice-water mixture (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford this compound.
Thermodynamic Solubility Protocol (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for 24-72 hours to reach equilibrium.
-
Sampling: After equilibration, allow the undissolved solid to settle. Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm filter to remove any solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility Protocol
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution: Add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 100 µM) and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 and 24 hours).
-
Analysis: After incubation, determine the concentration of the compound remaining in solution, typically by HPLC-UV or LC-MS/MS.
Forced Degradation Protocol
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solid): Place a known amount of solid compound in an oven at 80°C.
-
Thermal Degradation (Solution): Dissolve the compound in a suitable solvent (e.g., water:acetonitrile 50:50) and incubate at 80°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sampling: At specified time points, withdraw an aliquot. For acid and base hydrolysis, neutralize the sample before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products. Calculate the percentage of remaining this compound.
Biological Context and Pathway Visualizations
This compound is a valuable precursor for the synthesis of molecules targeting various biological pathways. The following diagrams illustrate some of the relevant applications.
Synthesis of 1,2,3-Triazole Derivatives for Antimicrobial Applications
This compound can be functionalized and used in click chemistry reactions to generate libraries of 1,2,3-triazole derivatives. These derivatives have been investigated for their antimicrobial properties.
Mechanism of Action of Indazole-based DNA Gyrase B Inhibitors
Derivatives of this compound have been explored as inhibitors of bacterial DNA gyrase B (GyrB), an essential enzyme for DNA replication, making it a target for novel antibacterial agents.
Role as an Intermediate for PI3K Inhibitors
This compound is a key intermediate in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer and inflammatory diseases.
Conclusion
While comprehensive public data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. The detailed protocols for synthesis, solubility determination, and forced degradation studies, along with templates for data organization, offer a practical resource for researchers. The visualizations of its application in the synthesis of biologically active compounds highlight its importance in drug discovery. The methodologies and information presented herein are intended to facilitate the effective use of this compound in the development of novel therapeutics.
In Silico Modeling and Docking Studies of 6-Bromo-1H-indazole Analogs: A Technical Guide
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine (B94841) core of ATP and interact with the ATP-binding pockets of various protein kinases.[1][2] Among its derivatives, 6-Bromo-1H-indazole analogs have garnered significant attention as a versatile foundation for the development of potent and selective inhibitors targeting key signaling pathways implicated in diseases like cancer.[3][4] The strategic placement of the bromine atom provides a valuable handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.[1]
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of this compound analogs. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visualizations of key workflows and pathways to facilitate further research and development in this promising area.
Core Concepts in Computational Drug Design
In silico techniques are crucial for accelerating the drug discovery process. Molecular docking, a key computational method, predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a binding energy.[5] This approach allows for the high-throughput virtual screening of compound libraries and provides insights into the molecular interactions driving binding affinity and selectivity, thereby guiding the rational design of more potent and specific inhibitors.
Methodologies and Experimental Protocols
A systematic approach combining computational and experimental methods is essential for the evaluation of this compound analogs.
In Silico Modeling and Docking Protocol
-
Protein Preparation: The initial step involves obtaining the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. This ensures the protein is in a suitable state for docking simulations.
-
Ligand Preparation: The 3D structures of the this compound analogs are generated and optimized to their lowest energy conformation. This involves assigning proper atom types and charges.
-
Molecular Docking: Using software such as AutoDock, the prepared ligands are docked into the defined binding site of the target protein.[6][7] The program explores various possible conformations of the ligand within the binding pocket and scores them based on a force field, which estimates the binding free energy.[8] The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's amino acid residues.[8]
-
Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be performed to assess the stability of the ligand-protein complex over time. This provides a more dynamic picture of the interaction and can help validate the docking results.[8]
Synthesis and Experimental Validation Protocols
Computational predictions must be validated through experimental testing.
-
General Synthesis: The synthesis of this compound analogs often starts from this compound, which can be synthesized from precursors like 4-bromo-2-fluorobenzaldehyde.[9] The core can then be functionalized at various positions. For instance, amide coupling reactions are commonly used to introduce diverse substituents at the 3-position.[6][10] Another approach involves 1,3-dipolar cycloaddition reactions to attach functional groups via a triazole linker.[3][5]
-
Kinase Inhibition Assay: This biochemical assay determines a compound's ability to inhibit a specific kinase.[11]
-
Procedure: A reaction mixture is prepared containing the target kinase, a substrate, and ATP. The test compound is added at various concentrations. The reaction is initiated by ATP and incubated. The amount of phosphorylated substrate is then quantified using methods like fluorescence or luminescence.
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.[11]
-
-
Cell Viability (MTT) Assay: This cell-based assay assesses the anti-proliferative effect of the compounds on cancer cell lines.[11]
-
Procedure: Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 48-72 hours. An MTT solution is then added, which is converted by viable cells into a colored formazan (B1609692) product. The absorbance is measured to determine the percentage of cell viability relative to an untreated control.
-
Data Analysis: The IC50 value, representing the concentration required to inhibit 50% of cell growth, is determined.[11]
-
-
Western Blotting: This technique is used to assess the effect of an inhibitor on the phosphorylation of a target kinase or its downstream substrates within cells.[12]
-
Procedure: Cells are treated with the inhibitor, and cell lysates are collected. Proteins are separated by size via SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific to the total and phosphorylated forms of the target protein, followed by HRP-conjugated secondary antibodies for detection.[12]
-
Data Presentation: Inhibitory Activities
The following tables summarize the inhibitory activities of representative this compound analogs and related indazole-based compounds against various protein kinases and cancer cell lines.
Table 1: Comparison of PLK4 Kinase Inhibitors [12]
| Compound | Scaffold | PLK4 IC50 (nM) | Other Notable Targets |
| CFI-400945 | Indazole-based | 4.85 | AURKB (70.7 nM), NTRK2 (10.6 nM), NTRK3 (9.04 nM) |
| CFI-400437 | Indolinone-derived | 1.55 | AURKB (<15 nM), AURKC (<15 nM) |
| Centrinone | - | 2.71 | Highly selective for PLK4 |
| Axitinib | Indazole-based | 4.2 | VEGFR1-3 |
Table 2: Antiproliferative Activity of 6-Substituted Aminoindazole Analogs [11] (Note: While not 6-bromo derivatives, these provide relevant SAR insights for the indazole core.)
| Compound ID | R3 Substituent | HCT116 IC50 (µM) | A549 IC50 (µM) | SNU-638 IC50 (µM) |
| 29 | 4-fluorobenzyl | > 50 | 8.3 ± 1.5 | 4.3 ± 1.2 |
| 30 | 4-(trifluoromethyl)benzyl | 40.3 ± 4.1 | 10.0 ± 2.1 | 6.7 ± 1.2 |
Mandatory Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the study of this compound analogs.
Discussion and Structure-Activity Relationship (SAR)
Docking studies have provided critical insights into the binding modes of this compound derivatives. The indazole core typically forms key hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of adenine (B156593) in ATP.[1] For example, in studies with TNFα, docking analysis revealed important structural details explaining the observed biological effect.[13] The substituents attached to the indazole ring explore different sub-pockets of the binding site, influencing both potency and selectivity.
The 6-bromo substituent not only contributes to the binding affinity but also serves as a synthetic handle for introducing larger aromatic or heterocyclic groups via cross-coupling reactions.[1] These modifications can lead to additional interactions in the solvent-exposed regions of the ATP-binding pocket, often resulting in enhanced inhibitory activity. The nature of the substituent at other positions, such as the N1 or C3 position, is also critical in determining the overall pharmacological profile, including antiangiogenic, anticancer, and antioxidant activities.[13]
Conclusion
The integration of in silico modeling and molecular docking with traditional synthetic and experimental approaches has proven to be a powerful strategy in the development of this compound analogs as therapeutic agents. Computational studies provide an invaluable platform for the rational design and virtual screening of novel derivatives, enabling researchers to prioritize compounds for synthesis and biological evaluation. The detailed protocols and data presented in this guide offer a framework for the continued exploration of this versatile scaffold, paving the way for the discovery of new and effective inhibitors for a range of diseases. Future work should continue to leverage these computational tools to explore a wider chemical space, optimize pharmacokinetic properties, and further elucidate the molecular mechanisms underlying the biological activities of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo-1H-indazol-3-ol | 885521-92-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]
Indazole-Containing Compounds in Clinical Trials: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that have entered clinical development, particularly in oncology. This technical guide provides an in-depth review of key indazole-containing compounds currently or recently in clinical trials, with a focus on their mechanisms of action, clinical trial data, and the experimental protocols utilized in their evaluation.
Overview of Key Indazole-Containing Compounds in Clinical Trials
Several indazole derivatives have demonstrated significant therapeutic potential and are being investigated for a variety of indications, primarily cancer. This review will focus on five prominent examples: Pazopanib (B1684535), Axitinib (B1684631), Niraparib (B1663559), Belinostat (B1667918), and Entinostat (B1683978). These compounds target a range of cellular pathways, including angiogenesis, DNA repair, and epigenetic regulation.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1][2] By inhibiting these receptors, pazopanib blocks critical signaling cascades involved in tumor growth and angiogenesis.[1]
Signaling Pathway
Pazopanib's primary mechanism of action involves the inhibition of VEGFR-2 autophosphorylation, which in turn blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This disruption of angiogenesis effectively "starves" the tumor of essential nutrients and oxygen.
Clinical Trial Data: VEG105192 (NCT00273622)
The pivotal, randomized, double-blind, placebo-controlled Phase III study (VEG105192) evaluated the efficacy and safety of pazopanib in patients with advanced and/or metastatic renal cell carcinoma (mRCC).[3][4][5]
| Endpoint | Pazopanib (n=290) | Placebo (n=145) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 9.2 months | 4.2 months | 0.46 (0.34-0.62) | <0.0001 |
| Objective Response Rate (ORR) | 30% | 3% | <0.001 | |
| Median Overall Survival (OS) | 22.9 months | 20.5 months | 0.91 (0.71-1.16) | 0.224 |
Note: The overall survival data was confounded by a high rate of crossover from the placebo arm to the pazopanib arm.[3]
Experimental Protocol Highlights (VEG105192)
-
Patient Population: Patients with advanced and/or metastatic clear-cell RCC who were treatment-naïve or had received one prior cytokine-based therapy.[3][5]
-
Study Design: Patients were randomized in a 2:1 ratio to receive either pazopanib (800 mg once daily) or a placebo.[3]
-
Primary Endpoint: Progression-Free Survival (PFS).[3]
-
Tumor Assessment: Tumor response and progression were assessed by investigators and an independent review committee according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0.
-
Statistical Analysis: The Kaplan-Meier method was used to estimate the distribution of PFS and OS.[6]
Axitinib: A Potent and Selective VEGFR Inhibitor
Axitinib is a second-generation, oral tyrosine kinase inhibitor that selectively targets VEGFR-1, -2, and -3.[7][8] Its high potency and selectivity contribute to its efficacy in the treatment of advanced renal cell carcinoma.[9]
Signaling Pathway
Similar to pazopanib, axitinib's mechanism of action centers on the inhibition of VEGFR signaling, thereby impeding angiogenesis. Axitinib binds to the ATP-binding site of VEGFRs, preventing their phosphorylation and subsequent activation of downstream signaling cascades.[10]
Clinical Trial Data: AXIS (NCT00678392)
The AXIS trial was a randomized, open-label, multicenter Phase III study that compared the efficacy and safety of axitinib with sorafenib (B1663141) in patients with advanced RCC who had failed one prior systemic therapy.[11][12]
| Endpoint | Axitinib (n=361) | Sorafenib (n=362) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 6.7 months | 4.7 months | 0.665 (0.544-0.812) | <0.0001 |
| Objective Response Rate (ORR) | 19.4% | 9.4% | 0.0001 | |
| Median Overall Survival (OS) | 20.1 months | 19.2 months | 0.969 (0.800-1.174) | 0.3744 |
Experimental Protocol Highlights (AXIS)
-
Patient Population: Patients with metastatic clear-cell RCC who had progressed after one prior systemic regimen.[7][12] Key inclusion criteria included histologically or cytologically confirmed disease with a clear-cell component and measurable disease.[7]
-
Study Design: Patients were randomized 1:1 to receive either axitinib (starting dose of 5 mg twice daily) or sorafenib (400 mg twice daily).[12]
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by a masked, independent radiology review committee.[12]
-
Tumor Assessment: Tumor assessments were performed at baseline and every 6 weeks thereafter, using RECIST version 1.0.
-
Statistical Analysis: The primary analysis of PFS was a one-sided stratified log-rank test.[12]
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor
Niraparib is an oral, selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a critical role in the repair of single-strand DNA breaks.[13][14] By inhibiting PARP, niraparib leads to the accumulation of DNA damage and cell death, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[13]
Signaling Pathway
In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the formation of double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in synthetic lethality and tumor cell death.
Clinical Trial Data: PRIMA (NCT02655016)
The PRIMA/ENGOT-OV26/GOG-3012 trial was a randomized, double-blind, placebo-controlled Phase III study of niraparib as maintenance treatment in patients with newly diagnosed advanced ovarian cancer who had responded to first-line platinum-based chemotherapy.[6][15]
| Endpoint | Niraparib (n=487) | Placebo (n=246) | Hazard Ratio (95% CI) | p-value |
| Median PFS (Overall Population) | 13.8 months | 8.2 months | 0.62 (0.50-0.76) | <0.001 |
| Median PFS (HRD-positive) | 21.9 months | 10.4 months | 0.43 (0.31-0.59) | <0.001 |
| Overall Survival at 24 months (Interim) | 84% | 77% | 0.70 (0.44-1.11) |
HRD: Homologous Recombination Deficiency
Experimental Protocol Highlights (PRIMA)
-
Patient Population: Patients with newly diagnosed, advanced (Stage III or IV), high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer who had a complete or partial response to first-line platinum-based chemotherapy.[16] Patients were enrolled regardless of their HRD status.[17]
-
Study Design: Patients were randomized 2:1 to receive niraparib or placebo.[18] An individualized starting dose (200 mg or 300 mg daily) based on baseline body weight and platelet count was implemented in a protocol amendment.[10]
-
Primary Endpoint: Progression-Free Survival (PFS) in both the HRD-positive population and the overall population.[15]
-
Tumor Assessment: Tumor response was assessed by the investigator according to RECIST version 1.1.
-
Statistical Analysis: The primary efficacy analysis was a hierarchical test of PFS in the HRD-positive population and then in the overall population.[6]
Belinostat and Entinostat: Histone Deacetylase (HDAC) Inhibitors
Belinostat and Entinostat are members of the histone deacetylase (HDAC) inhibitor class of anticancer agents. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these drugs cause hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[8][19]
Signaling Pathway
HDAC inhibitors like belinostat and entinostat have a broad range of effects on gene expression. They can induce the expression of proteins involved in cell cycle arrest (e.g., p21), apoptosis (e.g., Bim, Bax), and differentiation.
Clinical Trial Data
The BELIEF study was a single-arm, open-label, non-randomized Phase II trial of belinostat in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[20][21]
| Endpoint | Belinostat (n=120 evaluable) |
| Objective Response Rate (ORR) | 25.8% |
| Complete Response (CR) | 10.8% |
| Partial Response (PR) | 15% |
| Median Duration of Response (DoR) | 13.6 months |
ENCORE 301 was a randomized, double-blind, placebo-controlled Phase II study of exemestane (B1683764) with or without entinostat in postmenopausal women with estrogen receptor-positive (ER+) advanced breast cancer that had progressed on a nonsteroidal aromatase inhibitor.[16][22]
| Endpoint | Entinostat + Exemestane | Placebo + Exemestane | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 4.3 months | 2.3 months | 0.73 (0.50-1.07) | 0.055 |
| Median Overall Survival (OS) | 28.1 months | 19.8 months | 0.59 (0.36-0.97) | 0.036 |
Experimental Protocol Highlights
-
Patient Population: Patients aged ≥18 years with histologically confirmed relapsed or refractory PTCL after at least one prior systemic therapy.[11]
-
Study Design: Single-arm study where patients received belinostat at a dose of 1,000 mg/m² as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[23]
-
Primary Endpoint: Objective Response Rate (ORR).[23]
-
Tumor Assessment: Response was assessed according to the International Working Group (IWG) criteria.[23]
-
Adverse Events: Graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v3.0.[23]
-
Patient Population: Postmenopausal women with locally recurrent or metastatic ER+ breast cancer progressing on a nonsteroidal aromatase inhibitor.[16]
-
Study Design: Randomized, double-blind, placebo-controlled trial.[16]
-
Primary Endpoint: Progression-Free Survival (PFS).[16]
-
Statistical Analysis: The study was designed to detect a 33% improvement in median PFS.
Conclusion
Indazole-containing compounds represent a diverse and clinically important class of therapeutic agents. The examples discussed in this review—Pazopanib, Axitinib, Niraparib, Belinostat, and Entinostat—highlight the versatility of the indazole scaffold in targeting key cancer-related pathways. The robust clinical data supporting their efficacy and manageable safety profiles have led to their approval in various indications and continue to fuel further research and development in this promising area of medicinal chemistry. This technical guide provides a foundational understanding of these compounds for researchers and drug development professionals, summarizing the critical data and methodologies from their clinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Niraparib exposure-response relationship in patients (pts) with newly diagnosed advanced ovarian cancer (AOC). - ASCO [asco.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. PRIMA Trial Reports Benefit With Niraparib Across Ovarian Cancer Subsets - The ASCO Post [ascopost.com]
- 6. icm.unicancer.fr [icm.unicancer.fr]
- 7. NCT00678392 | Loyola Medicine [loyolamedicine.org]
- 8. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Comparative effectiveness of axitinib versus sorafenib in advanced renal cell carcinoma (AXIS): a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 14. beleodaq.com [beleodaq.com]
- 15. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Axitinib versus sorafenib in advanced renal cell carcinoma: subanalyses by prior therapy from a randomised phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the large-scale synthesis of 6-Bromo-1H-indazole, a key building block in medicinal chemistry and pharmaceutical development. The described methodology is based on the diazotization of 4-bromo-2-methylaniline (B145978) followed by cyclization. This process is designed to be scalable and reproducible, making it suitable for industrial applications. This document includes a comprehensive experimental protocol, tabulated quantitative data, and a visual representation of the workflow to ensure clarity and facilitate successful execution.
Introduction
This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3] The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical industry. The protocol outlined below describes a robust and well-documented procedure for the synthesis of this compound, focusing on process parameters suitable for large-scale production.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the large-scale synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-methylaniline | [4] |
| Key Reagents | Acetic anhydride (B1165640), Potassium acetate (B1210297), Isoamyl nitrite (B80452), Hydrochloric acid, Sodium hydroxide | [4] |
| Solvent | Chloroform (B151607), Heptane | |
| Reaction Temperature | Reflux at 68°C | |
| Reaction Time | 20 hours | |
| Typical Yield | Not explicitly stated for the final product in the snippets, but related reactions show yields can be moderate to high. | |
| Purity Assessment | Typically assessed by NMR, Mass Spectrometry, and HPLC. |
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromo-2-methylaniline.
Step 1: Acetylation of 4-bromo-2-methylaniline
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).
-
Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Stir the resulting solution for approximately 50 minutes.
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).
-
Heat the mixture to reflux at 68°C and maintain for 20 hours.
-
After the reaction is complete, cool the mixture to 25°C.
Step 3: Work-up and Hydrolysis
-
Remove the volatile components from the reaction mixture under vacuum.
-
Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C.
-
Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent from the resulting mixture.
-
Slurry the resulting solid with heptane, filter, and dry under vacuum to yield this compound.
Visual Workflow
References
Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-bromo-1H-indazol-4-amine is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for targeted cancer therapies.[1] The indazole scaffold is a prominent feature in many biologically active molecules, and the strategic placement of a bromine atom at the 6-position and an amine group at the 4-position provides versatile handles for further chemical modifications.[1][2] This application note provides a detailed, two-step synthetic protocol for the preparation of 6-bromo-1H-indazol-4-amine starting from the commercially available 4-nitro-1H-indazole. The described methodology is robust and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.[3]
Synthetic Pathway Overview
The synthesis of 6-bromo-1H-indazol-4-amine from 4-nitro-1H-indazole is achieved through a two-step reaction sequence. The first step is the regioselective bromination of 4-nitro-1H-indazole to yield 6-bromo-4-nitro-1H-indazole. The subsequent step involves the reduction of the nitro group to the corresponding amine, affording the final product.[3]
References
Application Notes and Protocols for the Regioselective Bromination of 4-Nitro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. The functionalization of this heterocyclic system is crucial for the development of new therapeutic agents. Specifically, 4-nitro-1H-indazole serves as a valuable starting material, and its selective bromination allows for the introduction of a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This document provides detailed protocols and application notes for the regioselective bromination of 4-nitro-1H-indazole, focusing on methods to control the position of bromination.
Principles of Regioselectivity
The regioselectivity of electrophilic aromatic substitution on the 4-nitro-1H-indazole ring is primarily governed by the strong electron-withdrawing nature of the nitro group at the C4 position. This group deactivates the entire ring system towards electrophilic attack. However, its deactivating effect is not uniform across all positions. The nitro group's directing effect makes certain positions less deactivated and therefore more susceptible to bromination.[2]
Computational studies and experimental evidence indicate that the C7 position is preferentially brominated in 4-nitro-1H-indazole due to electronic effects.[2][3] The C3 position is another common site for halogenation on the indazole ring, even in the presence of a deactivating nitro group.[4] The choice of brominating agent and reaction conditions is critical to control the outcome and minimize side reactions, such as over-bromination which can lead to di- or tri-brominated products. N-Bromosuccinimide (NBS) is often preferred for its milder nature and better control compared to liquid bromine (Br₂).
Caption: Directing effects on the 4-nitro-1H-indazole ring.
Experimental Protocols
Two primary methods for the regioselective bromination of 4-nitro-1H-indazole are presented below, targeting the C7 and C3 positions, respectively.
Protocol 1: Regioselective C7-Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from established methods for the selective bromination of substituted indazoles and is optimized for producing the 7-bromo-4-nitro-1H-indazole isomer. NBS is utilized as a milder and more selective brominating agent.
Materials:
-
4-Nitro-1H-indazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitro-1H-indazole (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as eluent). The reaction is complete when the starting material spot is consumed.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Workup: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to separate the desired 7-bromo isomer from any unreacted starting material and the 5,7-dibrominated byproduct.
Protocol 2: Regioselective C3-Bromination using Bromine (Br₂)
This protocol is a specific method for the synthesis of 3-bromo-4-nitro-1H-indazole with a high reported yield. It uses liquid bromine in a mixed solvent system. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.
Materials:
-
4-Nitro-1H-indazole
-
Bromine (Br₂)
-
Sodium acetate
-
Acetic acid, glacial
-
Chloroform (CHCl₃)
-
Deionized water
Equipment:
-
Three-neck flask equipped with a mechanical stirrer and a dropping funnel
-
Ice bath
-
Buchner funnel and flask for filtration
-
Vacuum oven or desiccator
Procedure:
-
Reaction Setup: To a three-neck flask equipped with a mechanical stirrer, add sodium acetate (1.0 eq), 4-nitro-1H-indazole (1.0 eq), acetic acid, and chloroform.
-
Reagent Preparation: In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid.
-
Reagent Addition: Cool the main reaction flask in an ice bath to maintain a temperature below 25°C. Slowly add the bromine solution to the reaction mixture via a dropping funnel over approximately 3.5 hours.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for an additional two hours at the same temperature.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Precipitation and Filtration: Add water to the resulting solid residue. Collect the solid product by filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid thoroughly with water and dry it under vacuum to yield 3-bromo-4-nitro-1H-indazole. A reported yield for this procedure is 92%.
Caption: Generalized workflow for the bromination of 4-nitro-1H-indazole.
Data Summary: Comparison of Bromination Methods
The following table summarizes results from different reported procedures for the bromination of nitroindazoles, highlighting the regioselectivity and yields.
| Starting Material | Brominating Agent | Solvent(s) | Temp. | Major Product(s) | Yield | Reference |
| 4-Nitro-1H-indazole | NBS (1.1 eq) | Acetonitrile | RT | 7-bromo-4-nitro-1H-indazole | - | |
| 4-Nitro-1H-indazole | Br₂ (1.05 eq) | Acetic Acid / Chloroform | < 25°C | 3-bromo-4-nitro-1H-indazole | 92% | |
| 4-Sulfonamido-1H-indazole | NBS (1.1 eq) | DMF | 80°C | 7-bromo product, 5,7-dibromo product | 84%, 10% | |
| 5-Nitro-1H-indazole | Br₂ | DMF | -5°C to 40°C | 3-bromo-5-nitro-1H-indazole | 95% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very slow conversion | 1. Ring is too deactivated by the nitro group. 2. Poor solubility of starting material. 3. Brominating agent is old or inactive. | 1. Gently increase the reaction temperature while monitoring for side products. 2. Screen for a solvent in which the starting material is more soluble (e.g., DMF). 3. Use a fresh, properly stored batch of the brominating agent. |
| Low yield of desired product | 1. Incomplete reaction. 2. Formation of multiple isomers, complicating purification. 3. Mechanical losses during workup or purification. | 1. Extend the reaction time, ensuring full consumption of starting material via TLC. 2. Optimize reaction conditions (temperature, solvent, reagent) to favor the desired isomer. 3. Ensure careful and efficient extraction and purification steps. |
| Significant over-bromination (di-brominated products) | 1. Excess of brominating agent used. 2. High reaction temperature reducing selectivity. 3. Highly activated position on the indazole ring. | 1. Carefully control the stoichiometry; use 1.0-1.1 equivalents of the brominating agent. 2. Perform the reaction at a lower temperature (e.g., room temperature or 0°C). 3. Use a milder brominating agent like NBS instead of Br₂. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-Bromo-1H-indazole. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of diverse indazole derivatives, enabling the construction of carbon-carbon and carbon-nitrogen bonds. This guide covers key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as an overview of C-H activation strategies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.
Data Presentation: Suzuki-Miyaura Coupling of Bromo-indazoles
| This compound Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane (B91453)/water | 80-100 | N/A | High |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | High[1] |
| 7-bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | dioxane/ethanol/water | 140 | 4 | 93[2] |
| 7-bromo-4-sulfonamido-1H-indazole | (3-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | dioxane/ethanol/water | 140 | 4 | 91[2] |
| 7-bromo-4-sulfonamido-1H-indazole | (thiophen-2-yl)boronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | dioxane/ethanol/water | 140 | 4 | 72[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of N-(6-bromo-1H-indazol-4-yl)acetamide[3]
Materials:
-
N-(6-bromo-1H-indazol-4-yl)acetamide
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve N-(6-bromo-1H-indazol-4-yl)acetamide (1 equivalent) and the arylboronic acid (1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water.
-
Add the base (e.g., K₂CO₃, 2 equivalents) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
The final deprotection of the acetamide (B32628) can be carried out under standard hydrolytic conditions to yield the free amine.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 6-bromo-1H-indazole derivatives. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-substituted 6-amino-1H-indazole scaffolds, which are key components in many biologically active molecules and pharmaceutical candidates.
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. The formation of a carbon-nitrogen bond at the 6-position of the indazole ring via Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, enabling the exploration of structure-activity relationships and the development of novel therapeutics. This reaction offers a significant advantage over classical methods due to its broad substrate scope, functional group tolerance, and generally high yields.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a this compound derivative) and an amine in the presence of a suitable phosphine (B1218219) ligand and a base.[1] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine product and regenerate the active Pd(0) catalyst.[1][2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines [3]
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | 85 |
| 4-Methoxy-aniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |
| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |
Reaction Conditions: this compound (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines [3]
| Amine | Product | Yield (%) |
| Morpholine | 6-(morpholino)-1H-indazole | 95 |
| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |
| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 82 |
| Dibenzylamine | N,N-dibenzyl-1H-indazol-6-amine | 76 |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-(4-chlorophenyl)-1-(1H-indazol-6-yl)piperidin-4-ol | 89 |
Reaction Conditions: this compound (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.
Experimental Protocols
The following protocols are general procedures and may require optimization for specific substrates and amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
General Protocol for the Amination of this compound with Primary Amines
Materials:
-
This compound
-
Primary amine
-
BrettPhos precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for the Amination of this compound with Secondary Amines
Materials:
-
This compound
-
Secondary amine
-
RuPhos precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of catalyst. |
| Poor quality reagents | Use freshly distilled/dried solvents and pure amines. | |
| Incorrect base | The choice of base is crucial. LiHMDS is effective for this system. Other bases like NaOtBu or Cs2CO3 could be screened. | |
| Formation of side products | Reductive dehalogenation | Use a less sterically hindered ligand or lower the reaction temperature. |
| Reaction at N1 of indazole | This is generally less favored, but protection of the N1 position (e.g., with a BOC or SEM group) can ensure regioselectivity. |
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 6-amino-1H-indazole derivatives. The choice of ligand is critical, with BrettPhos and RuPhos precatalysts showing excellent efficacy for primary and secondary amines, respectively. The provided protocols and data serve as a valuable starting point for researchers in the field of medicinal chemistry and drug discovery to synthesize novel indazole-based compounds for further investigation.
References
Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed procedures for the synthesis of a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, antiangiogenic, and antioxidant agents.[1][2] The protocols outlined below cover the multi-step synthesis of the core indazole scaffold followed by amide coupling with various amines. All quantitative data, including reaction yields and characterization, are presented in tabular format for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Indazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[3][4] The 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid framework, in particular, has been identified as a promising starting point for the development of novel therapeutic agents. The bromine atom at the 6-position and the carboxylic acid at the 4-position serve as versatile handles for chemical modification, allowing for the exploration of structure-activity relationships.[5] This document details the synthesis of various amide derivatives from this core structure, a common strategy to enhance the pharmacological properties of lead compounds.[6][7]
Synthesis Pathway
The overall synthetic route to the target amide derivatives involves a multi-step process, starting from commercially available reagents. The key steps include the construction of the indazole ring system, followed by N-alkylation and subsequent amide bond formation.
Caption: Synthetic pathway for 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides.
Experimental Protocols
I. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
The synthesis of the key carboxylic acid intermediate is adapted from the procedure described by Sawant et al.[1] and involves eight steps starting from 2-methylbenzoic acid. The final step of this synthesis is the hydrolysis of the corresponding ester.
Protocol: Hydrolysis of methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate
-
To a solution of methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate in a mixture of methanol (B129727) and water, add an excess of a suitable base (e.g., sodium hydroxide (B78521) or lithium hydroxide).
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to afford 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid.
II. General Procedure for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides
The amide derivatives are synthesized via a standard amide coupling protocol using a coupling agent.[8]
Protocol: Amide Coupling
-
In a round-bottom flask, dissolve 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent, for example, HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a tertiary amine base like triethylamine (B128534) (TEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.
Caption: Workflow for the amide coupling reaction.
Data Presentation
The following tables summarize the yields and characterization data for a selection of synthesized 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides.
Table 1: Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amide Derivatives
| Compound | Amine Used | Yield (%) |
| 11a | Aniline | 78 |
| 11b | 4-Methylaniline | 82 |
| 11c | 4-Methoxyaniline | 85 |
| 11d | 4-Chloroaniline | 75 |
| 11e | 4-Fluoroaniline | 79 |
| 11f | Benzylamine | 88 |
| 11g | Piperidine | 92 |
| 11h | Morpholine | 90 |
Data adapted from Sawant et al., Medicinal Chemistry Research, 2019.[2]
Table 2: Spectroscopic Data for Selected Amide Derivatives
| Compound | Molecular Formula | Mass (m/z) [M+H]⁺ | ¹H NMR (δ ppm) |
| 11a | C₂₀H₁₉BrN₄O | 411.08 | 10.30 (s, 1H, NH), 8.21 (s, 1H), 7.80-7.10 (m, 7H), 5.50 (quint, 1H), 2.20-1.80 (m, 8H) |
| 11c | C₂₁H₂₁BrN₄O₂ | 457.09 | 10.15 (s, 1H, NH), 8.18 (s, 1H), 7.65 (d, 2H), 7.55 (s, 1H), 6.95 (d, 2H), 5.48 (quint, 1H), 3.80 (s, 3H), 2.15-1.75 (m, 8H) |
| 11f | C₂₁H₂₁BrN₄O | 425.10 | 9.05 (t, 1H, NH), 8.15 (s, 1H), 7.50 (s, 1H), 7.40-7.20 (m, 5H), 5.45 (quint, 1H), 4.60 (d, 2H), 2.10-1.70 (m, 8H) |
Note: The spectroscopic data is representative and may vary slightly based on experimental conditions.
Conclusion
The synthetic protocols detailed in this document provide a reliable and reproducible method for the preparation of a diverse library of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides. The straightforward nature of the amide coupling reaction allows for the facile introduction of a wide range of substituents, enabling extensive structure-activity relationship studies. The provided data and workflows serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further studies on these compounds have demonstrated their potential as anticancer agents, warranting continued investigation.[2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-4-carboxylic acid (885523-08-0) for sale [vulcanchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 6-Bromo-1H-indazole, a key building block in medicinal chemistry, through crystallization. The protocols outlined below are designed to enhance the purity of the compound, removing residual starting materials, by-products, and other impurities from the synthesis process.
Introduction
This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The purity of this starting material is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crystallization is a robust and scalable method for purifying solid organic compounds, making it an ideal choice for obtaining high-purity this compound. This process relies on the principle of differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.
Key Principles of Crystallization
The successful crystallization of this compound hinges on the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.
Experimental Protocols
A systematic approach to crystallization involves solvent screening followed by the main crystallization procedure.
Protocol 1: Solvent Screening
Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, water)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Observe the solubility at room temperature. A good candidate solvent will show low solubility.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath.
-
Continue adding the solvent in small portions until the solid completely dissolves at the elevated temperature.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of well-formed crystals upon cooling.
Protocol 2: Single Solvent Crystallization
Objective: To purify crude this compound using a single appropriate solvent identified during screening. Methanol is often a suitable starting point.[1]
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., methanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. If a reflux condenser is not used, ensure the flask is covered with a watch glass to minimize solvent evaporation.
-
Solvent Addition: Continue to add small portions of the hot solvent until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The typical melting point of pure this compound is in the range of 180-186°C.[1]
Protocol 3: Two-Solvent (Binary) Crystallization
Objective: To purify crude this compound when a single suitable solvent cannot be identified. This method uses one solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").
Materials:
-
Crude this compound
-
Solvent pair (e.g., Ethanol/Water, Toluene/Heptane)
-
All other materials listed in Protocol 2
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "solvent" in which it is highly soluble.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the turbidity just disappears.
-
Cooling, Filtration, Washing, and Drying: Follow steps 4 through 8 as described in Protocol 2.
Data Presentation
The effectiveness of the crystallization process can be quantified by measuring the yield and purity of the this compound before and after the procedure.
| Parameter | Before Crystallization | After Crystallization |
| Appearance | Tan to brown powder | White to off-white crystalline solid |
| Purity (by HPLC) | ~95% | >99% |
| Melting Point | 178-183°C | 183-186°C |
| Recovery Yield | N/A | Typically 80-95% |
Visualizations
Crystallization Workflow
Caption: General workflow for the purification of this compound by crystallization.
Solvent Selection Logic
Caption: Decision tree for selecting an appropriate crystallization solvent.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very pure and slow to crystallize. | - Boil off some solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound. |
| Compound "oils out" | - The solution is cooling too quickly.- The compound is significantly impure. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]- Consider pre-purification by another method (e.g., column chromatography) if impurities are high. |
| Low recovery yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.- Ensure the cooling step is thorough (use an ice bath).- If performing hot filtration, ensure the funnel and receiving flask are pre-heated. |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[2] |
References
Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical methods and protocols for the quality control of 6-Bromo-1H-indazole, a key intermediate in pharmaceutical synthesis. Ensuring the purity and identity of this compound is critical for the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes detail the methodologies for identification, purity assessment, and quantification of impurities.
Overview of Quality Control Workflow
A multi-tiered approach is recommended for the comprehensive quality control of this compound. This involves initial identification and characterization, followed by chromatographic purity assessment and, if necessary, the characterization of unknown impurities.
Caption: Quality control workflow for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Specification | Reference |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | White to yellow to tan to brown solid/powder | [2] |
| Melting Point | 180-186 °C | [2][3] |
| Solubility | Soluble in methanol (B129727) | [2] |
| Storage | Store at Room Temperature | [2] |
Spectroscopic Identification
Spectroscopic techniques are fundamental for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Weigh approximately 5-20 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of about 0.6-0.7 mL.[4] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.[4]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration with the expected structure of this compound.
| Nucleus | Expected Chemical Shift Ranges (ppm) |
| ¹H NMR (DMSO-d₆) | Aromatic protons are expected in the range of 7.5-8.5 ppm. The N-H proton of the indazole ring will likely appear as a broad singlet at a higher chemical shift (>10 ppm).[5] |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons are expected in the 110-150 ppm range.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.[4] Apply pressure to ensure good contact.[4]
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.[4]
-
Data Acquisition: Record a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[4]
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of this compound.
Mass Spectrometry (MS)
MS is employed to determine the molecular weight and elemental composition of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[4]
-
Instrumentation: Use a mass spectrometer (e.g., TOF, Quadrupole) with an appropriate ionization source (e.g., ESI).[4]
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[4]
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and compare the isotopic distribution with the theoretical pattern for a bromine-containing compound.
Chromatographic Purity Assessment
Chromatographic methods are essential for quantifying the purity of this compound and for detecting and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A stability-indicating HPLC method should be developed and validated.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[6]
-
Chromatographic Conditions (Starting Point): The following conditions for related indazole derivatives can be used as a starting point for method development.[5][6]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[5] |
| Gradient | 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
-
Data Analysis: Calculate the purity of this compound based on the area percentage of the main peak. Identify and quantify any impurities.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile impurities that may be present from the synthesis process.
Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).
-
GC Conditions (General):
| Parameter | Condition |
| Column | Phenyl-arylene polymer or similar |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium or Nitrogen |
-
Data Analysis: Determine the percentage of any volatile impurities based on peak area. A purity of not less than 95.00% is often required.[2]
Forced Degradation Studies
Forced degradation studies are crucial to develop a stability-indicating analytical method. The goal is to induce 5-20% degradation of the API.[7]
Caption: Workflow for forced degradation studies.
Protocol:
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL.[7]
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with 0.2 M HCl or NaOH to achieve a final concentration of 0.1 M acid or base.[7] Heat at 60 °C and take samples at various time points.[7] Neutralize the samples before analysis.[7]
-
Oxidation: Mix the stock solution with 6% H₂O₂ to a final concentration of 3%.[7] Keep at room temperature, protected from light.[7]
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80 °C).[7]
-
Photodegradation: Expose the solid and solution samples to light as per ICH Q1B guidelines.[7]
-
-
Analysis: Analyze the stressed samples alongside an unstressed control using the developed HPLC method with a photodiode array (PDA) detector to check for peak purity.[7]
References
Application Notes and Protocols: Leveraging 6-Bromo-1H-indazole for the Development of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role in the development of targeted therapies, particularly kinase inhibitors.[1][2] Its structural similarity to purine (B94841), the core of ATP, allows indazole-based compounds to effectively compete for the ATP-binding site of kinases.[1] Among the various substituted indazoles, 6-Bromo-1H-indazole and its derivatives, such as 6-bromo-1H-indazol-4-amine, have emerged as crucial building blocks for creating potent and selective kinase inhibitors.[1][3]
The strategic placement of the bromine atom at the 6-position and an amino group at the 4-position provides a versatile platform for synthetic modification.[1][3] The 6-bromo substituent is amenable to cross-coupling reactions (e.g., Suzuki, Heck), enabling the exploration of the solvent-exposed regions of the ATP-binding pocket.[1] The 4-amino group can be functionalized to establish critical interactions within the kinase active site, thereby enhancing potency and selectivity.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of novel kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Rationale for Use in Kinase Inhibitor Synthesis
The 1H-indazole core is a bioisostere of the purine ring in ATP, allowing it to act as a competitive inhibitor at the kinase active site.[1] The nitrogen atoms of the indazole ring can serve as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase, which is a critical determinant of binding affinity.[1][2] This inherent binding capability makes the indazole scaffold an excellent starting point for inhibitor design.
Key Kinase Targets
Derivatives of this compound have shown inhibitory activity against a range of clinically relevant kinases, including:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, overexpressed in several cancers.[2][4][5]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a critical process in tumor growth and metastasis.[3][6][7]
-
Akt (Protein Kinase B): A central node in signaling pathways that regulate cell growth, survival, and proliferation.[1][8]
-
Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration; their dysregulation is linked to various cancers.[2][7]
Data Presentation: In Vitro and Cellular Activity
The following tables summarize the biological activity of various kinase inhibitors derived from or related to the this compound scaffold.
Table 1: Biochemical Potency of Indazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Axitinib | VEGFR1 | 1.2 | [6] |
| VEGFR2 | 0.2 | [6] | |
| VEGFR3 | 0.1-0.3 | [6] | |
| PLK4 | 6.5 | [9] | |
| Pazopanib | VEGFR1 | 30 | [6] |
| VEGFR2 | 10 | [6] | |
| VEGFR3 | 47 | [6] | |
| CFI-400945 | PLK4 | 2.8 | [9][10] |
| Compound K22 | PLK4 | 0.1 | [9][10] |
| Compound C05 | PLK4 | < 0.1 | [4][10] |
| Lead Compound 28t | PLK4 | 74 | [10] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Cellular Antiproliferative Activity of Indazole-Based Kinase Inhibitors
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Axitinib | HUVEC | Endothelial | 0.008 | [6] |
| Compound C05 | IMR-32 | Neuroblastoma | 0.948 | [4][10] |
| MCF-7 | Breast Cancer | 0.979 | [4][10] | |
| H460 | Non-small cell lung | 1.679 | [4][10] | |
| Compound K22 | MCF-7 | Breast Cancer | 1.3 | [9][10] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Mandatory Visualizations
Here are diagrams describing key signaling pathways and experimental workflows relevant to the application of this compound in kinase inhibitor development.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol describes a key intermediate step in the synthesis of many indazole-based kinase inhibitors.[4][11]
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Water
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (NIS) (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water.
-
Add saturated aqueous ammonium chloride.
-
Filter the resulting precipitate.
-
Wash the precipitate with water.
-
Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme.[12]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP.
-
This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.[5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HUVEC)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of compound that inhibits cell proliferation by 50%.
-
Protocol 4: Western Blotting for Target Engagement
This protocol is used to determine if a compound inhibits a specific kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[1][13]
Materials:
-
Cell line of interest
-
Test compounds
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells to extract total proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the bands.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., GAPDH).
-
Normalize the phosphorylated protein signal to the total protein signal. A decrease in the normalized signal with increasing compound concentration indicates target engagement and inhibition.[1]
-
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors.[1] Its proven utility in developing potent inhibitors against critical cancer targets like PLK4 and VEGFR underscores its importance in drug discovery.[1][6] The protocols and data presented here provide a framework for the synthesis, biochemical evaluation, and cell-based characterization of compounds derived from this promising scaffold, enabling researchers to identify and advance new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes: Evaluating the Cytotoxicity of 6-Bromo-1H-indazole Derivatives using the MTT Cell Viability Assay
Introduction
The 6-Bromo-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of novel therapeutic agents, particularly in oncology.[1][2][3] Derivatives of this compound are frequently investigated for their potential as kinase inhibitors and anti-proliferative agents.[1][2] A critical step in the preliminary screening of these compounds is the assessment of their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for evaluating cell viability and metabolic activity, making it an essential tool in this process.
This document provides a detailed protocol for conducting the MTT assay to determine the cytotoxic potential of this compound derivatives. It includes guidelines for data presentation, analysis, and troubleshooting to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells. The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to produce a colored solution. The absorbance of this solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells, providing a quantitative measure of cell viability.
Experimental Protocols
I. Required Materials and Reagents
-
Cell Lines: Appropriate human cancer cell lines (e.g., A549 lung cancer, Hep-G2 liver cancer, PC-3 prostate cancer).
-
This compound Derivatives: Stock solutions of test compounds dissolved in sterile DMSO.
-
Culture Medium: Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile PBS. The solution should be filter-sterilized and stored at -20°C, protected from light.
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Multichannel pipette.
-
Inverted microscope.
-
Microplate reader (ELISA reader) with a 570 nm filter and a reference filter of 630 nm or higher.
-
II. Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the test compounds (e.g., 0.5% DMSO).
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well, including controls.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate is required before medium removal.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Presentation and Analysis
I. Data Analysis
-
Background Correction: Subtract the average absorbance of the blank control wells (medium only) from the absorbance readings of all other wells.
-
Calculate Percentage Viability: The viability of treated cells is expressed as a percentage relative to the vehicle control. Use the following formula:
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control Cells) x 100
-
Determine IC₅₀ Values: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
II. Quantitative Data Summary
Summarize the calculated IC₅₀ values in a clear, structured table to allow for easy comparison of the cytotoxic potency of different this compound derivatives across various cancer cell lines.
Table 1: Anti-proliferative Activity (IC₅₀ in µM) of this compound Derivatives.
| Compound ID | Derivative Structure | A549 (Lung Cancer) | Hep-G2 (Liver Cancer) | PC-3 (Prostate Cancer) |
| BR-IND-01 | R = -H | 15.4 ± 1.8 | 22.1 ± 2.5 | 18.9 ± 2.1 |
| BR-IND-02 | R = -CH₃ | 9.8 ± 1.1 | 14.5 ± 1.6 | 12.3 ± 1.4 |
| BR-IND-03 | R = -OCH₃ | 5.2 ± 0.6 | 8.9 ± 1.0 | 7.6 ± 0.9 |
| BR-IND-04 | R = -Cl | 7.1 ± 0.8 | 10.3 ± 1.2 | 9.1 ± 1.1 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Data are presented as Mean ± Standard Deviation from three independent experiments.
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for the MTT cell viability assay.
Caption: Inhibition of a kinase signaling pathway.
Caption: Decision tree for troubleshooting MTT assay issues.
Troubleshooting and Considerations
-
Compound Interference: Some test compounds can directly reduce MTT or interfere with absorbance readings due to their color. It is crucial to run a control plate with the highest concentration of the this compound derivative in cell-free medium to check for any direct interaction with the MTT reagent.
-
Incomplete Solubilization: Incomplete dissolution of formazan crystals is a common source of error. Ensure the solubilization agent volume is sufficient and allow adequate time with gentle agitation for the crystals to dissolve completely before reading the plate.
-
Cell Density: The optimal cell seeding density is critical and should be determined for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment and that the absorbance values fall within the linear range of the assay (typically 0.75 - 1.25 O.D.).
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can lead to variable results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium.
-
MTT Toxicity: Prolonged incubation with MTT can be toxic to some cells. The recommended 2-4 hour incubation is generally safe, but it may need to be optimized for specific cell lines.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 6-bromo-indazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 6-bromo-1H-indazole?
A1: Several effective strategies exist, with the choice depending on the starting materials and desired substitution pattern. Common methods include:
-
Cyclization of a Brominated Precursor: This involves reacting a substituted benzaldehyde, such as 4-bromo-2-fluorobenzaldehyde (B134337), with hydrazine (B178648) hydrate (B1144303) to form the indazole ring.[1] Another approach starts with a substituted benzonitrile, like 5-bromo-2-fluoro-3-nitrobenzonitrile, which cyclizes with hydrazine.[2]
-
Direct Bromination: This method involves treating 1H-indazole with a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[3]
-
Sandmeyer-Type Reaction: This route begins with an amino-indazole, which is converted to a diazonium salt and subsequently reacted with a bromide source, such as cuprous bromide (CuBr), to introduce the bromine atom.[3][4]
Q2: What are the primary challenges that can affect the yield and purity of 6-bromo-indazole synthesis?
A2: The main challenges include controlling the regioselectivity of bromination or cyclization, achieving complete reaction conversion, and effectively purifying the final product.[2] Common pitfalls that can lower the overall yield include the formation of undesired isomers, over-bromination (di- or tri-bromination), and incomplete reactions.[2][3] Purification can also be challenging due to the properties of the compound.[5]
Q3: What are the key safety concerns when synthesizing 6-bromo-indazole?
A3: Several reagents used in these syntheses require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine Hydrate: Highly toxic and corrosive.[2]
-
Brominating Agents (NBS, Br₂): Can be highly reactive and corrosive.[2]
-
Catalytic Hydrogenation: If used for nitro group reduction, this process involves flammable hydrogen gas and requires specialized equipment.[2]
Q4: How can I confirm the successful synthesis and purity of the target compound?
A4: Standard analytical techniques are essential for structure confirmation and purity analysis.
-
NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure and helps identify isomeric impurities.[2][5] 2D NMR experiments like COSY or HMBC can be crucial for confirming the structure of major and minor isomers.[5]
-
Mass Spectrometry (MS): Verifies the molecular weight of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[2]
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess fraction purity during column chromatography.[2]
Q5: My product shows significant peak tailing during silica (B1680970) gel column chromatography. How can I improve this?
A5: Peak tailing is a common issue for amine-containing compounds like indazole derivatives on acidic silica gel.[5] To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol, into your eluent system to neutralize the acidic silanol (B1196071) groups.[5]
-
Use a Different Stationary Phase: Consider using neutral alumina (B75360) or an amine-functionalized silica column, which are better suited for purifying basic compounds.[5]
Troubleshooting Guide
Issue 1: Low Yield in Cyclization or Bromination Step
-
Potential Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress closely using TLC. If starting material is still present, consider extending the reaction time.[2]
-
-
Potential Cause: Suboptimal reaction temperature.
-
Potential Cause: Formation of undesired regioisomers.
-
Solution: The choice of solvent can influence isomer ratios; protic solvents like ethanol (B145695) may favor the desired isomer over aprotic ones like DMSO.[2] For direct bromination, using a protecting group on one of the nitrogen atoms can alter the ring's electronic properties and improve regioselectivity.[3]
-
-
Potential Cause: Inefficient workup leading to product loss.
-
Solution: Ensure the pH is appropriately adjusted during aqueous extraction to minimize the solubility of your product in the aqueous phase.[2]
-
Issue 2: Formation of Multiple Isomers During Bromination
-
Potential Cause: Lack of regioselective control.
-
Solution: The directing effects of existing substituents on the indazole ring are key. Using a milder or more selective brominating agent, like NBS instead of liquid Br₂, can provide better control.[3][4] Screening different reaction conditions (solvent, temperature) on a small scale is advisable to find the optimal parameters for your specific synthesis.[3]
-
Issue 3: Difficulty in Final Product Purification
-
Potential Cause: Co-elution of impurities or isomers during column chromatography.
-
Solution: Experiment with different solvent systems to improve separation.[3] Common systems include ethyl acetate (B1210297)/heptane (B126788) and dichloromethane/methanol gradients.[3] As mentioned in the FAQ, adding a basic modifier or changing the stationary phase can also be highly effective.[5]
-
-
Potential Cause: Product is a solid but difficult to purify via chromatography.
Data Presentation
Table 1: Comparison of Bromination Reagents for Indazole Synthesis
| Reagent | Typical Conditions | Advantages | Common Issues |
| N-Bromosuccinimide (NBS) | Acetonitrile, reflux, 1.5 hrs[6] or Acetic Acid, 0-5°C[4] | Good regioselectivity control[3][4] | Requires fresh, properly stored reagent |
| Bromine (Br₂) in Acetic Acid | Acetic Acid, room temp. to elevated temp.[3] | Readily available | Can lead to over-bromination (di/tri-substituted) |
| Bromine (Br₂) in NaOH | 2 M NaOH, slow dropwise addition[7] | Useful for specific substrates | Requires careful pH and temperature control |
Table 2: Conditions for Nitro Group Reduction
| Reagent | Typical Conditions | Advantages | Common Issues |
| Tin(II) Chloride (SnCl₂) | Ethanol, reflux[6] or HCl, 60-70°C[1] | Good chemoselectivity[2] | Requires careful neutralization during workup |
| Catalytic Hydrogenation (e.g., Pd/C) | Ethanol, H₂ atmosphere | Environmentally benign, clean reaction | Can cause over-reduction or debromination[2] |
| Iron Powder (Fe) | Acetic Acid | Milder reducing agent[2] | Can require acidic conditions |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclization [1]
This procedure outlines the formation of the indazole ring from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).
-
Heating: Stir the reaction mixture at 125°C for 3 hours.
-
Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Quenching: Quench the reaction by pouring the concentrated residue into an ice-water mixture (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can then be purified by column chromatography.
Protocol 2: Synthesis of 6-bromo-4-nitro-1H-indazole via Nitration [1]
This step involves the regioselective nitration of this compound.
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add this compound (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until completely dissolved.
-
Cooling: Cool the mixture to 0-5°C.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, maintaining the internal temperature below 10°C.
-
Reaction: After addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Protocol 3: Synthesis of 6-bromo-1H-indazol-4-amine via Nitro Reduction [1]
This final step uses tin(II) chloride to reduce the nitro group to an amine.
-
Reaction Setup: In a round-bottom flask, suspend 6-bromo-4-nitro-1H-indazole (2.42 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol) in ethanol (50 mL).
-
Acidification: Add concentrated hydrochloric acid (20 mL) and stir the mixture at room temperature.
-
Heating: Heat the reaction mixture to 60-70°C for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide (B78521) solution until the pH is basic (>8).
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazol-4-amine.
Mandatory Visualizations
Caption: Experimental workflow for a multi-step synthesis of a 6-bromo-indazole derivative.
Caption: Troubleshooting decision tree for low yield in 6-bromo-indazole synthesis.
Caption: Simplified mechanism of the Sandmeyer reaction for aryl bromide synthesis.
References
Troubleshooting byproduct formation in 6-Bromo-1H-indazole reactions
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 6-Bromo-1H-indazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. N-Alkylation Reactions: Poor Regioselectivity (Mixture of N1 and N2 isomers)
-
Question: My N-alkylation of this compound is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
-
Answer: The formation of both N1 and N2 alkylated isomers is a frequent challenge. The regiochemical outcome is influenced by the interplay of steric and electronic factors, as well as the specific reaction conditions employed.[1]
Troubleshooting Strategies:
-
Choice of Base and Solvent: This is a critical factor. For preferential N1 alkylation, a combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is often effective.[1][2][3] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[1] Conversely, conditions for selective N2 alkylation might involve Mitsunobu conditions (e.g., PPh3, DIAD/DEAD).
-
Nature of the Alkylating Agent: The type of electrophile used can influence the N1/N2 ratio. While primary alkyl halides are common, the use of α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the thermodynamically more stable N1-substituted product.
-
Substituent Effects: Existing substituents on the indazole ring can direct the alkylation. For instance, electron-withdrawing groups at the 7-position can favor N2 alkylation.
Illustrative N-Alkylation Conditions:
-
| Target Isomer | Reagents & Conditions | Predominant Product | Reference |
| N1-Alkylation | NaH, Alkyl Bromide, THF | >99% N1 for certain 3-substituted indazoles | |
| N2-Alkylation | Alcohol, PPh3, DIAD/DEAD, THF | N2 isomer is often the major product |
2. Palladium-Catalyzed Cross-Coupling Reactions: General Issues
-
Question: I am observing low conversion of my this compound in a Suzuki-Miyaura or Buchwald-Hartwig reaction. What are the potential causes?
-
Answer: Low conversion in palladium-catalyzed cross-coupling reactions can stem from several factors, including catalyst deactivation and suboptimal reaction conditions. The presence of the unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
3. Suzuki-Miyaura Coupling: Byproduct Formation
-
Question: My Suzuki-Miyaura reaction with this compound is forming a significant amount of dehalogenated byproduct (1H-indazole). How can I minimize this?
-
Answer: The formation of a dehalogenated (hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings. This occurs when the organopalladium intermediate reacts with a proton source before the desired transmetalation step.
Strategies to Minimize Dehalogenation:
-
Minimize Proton Sources: It is crucial to use anhydrous and thoroughly degassed solvents and reagents. Residual water is a common proton source.
-
Optimize the Base: Using a base that is not hydrated (e.g., anhydrous K3PO4) can be beneficial. Some bases can contain water or generate it in situ, contributing to the side reaction.
-
-
Question: I am observing homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
-
Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium species.
Prevention of Homocoupling:
-
Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.
-
Control of Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. It is advisable to run the reaction at the lowest effective temperature.
-
Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.
Signaling Pathway for Byproduct Formation in Suzuki Coupling:
Caption: Pathways for desired product and byproduct formation in Suzuki coupling.
-
4. Buchwald-Hartwig Amination: Byproduct Formation
-
Question: What are the common side reactions in a Buchwald-Hartwig amination with this compound?
-
Answer: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (similar to Suzuki coupling) and catalyst inhibition. The unprotected N-H of the indazole can also potentially interfere with the reaction.
Troubleshooting Buchwald-Hartwig Amination:
-
Ligand and Base Combination: This is a critical factor for success. For unprotected indazoles, bulky biarylphosphine ligands like RuPhos or BrettPhos, paired with a strong, non-nucleophilic base such as LiHMDS, can be effective. Strong inorganic bases like NaOtBu are also commonly used.
-
N-H Protection: If the indazole N-H group is suspected to be interfering with the reaction (e.g., by reacting with the base or catalyst), considering its protection with a suitable group (e.g., BOC) may be necessary.
-
Experimental Protocols
1. General Protocol for Suzuki-Miyaura Coupling
-
Objective: To synthesize 6-aryl-1H-indazoles via palladium-catalyzed cross-coupling.
-
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
-
Methodology:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
The crude product can be purified by silica (B1680970) gel column chromatography.
-
2. General Protocol for Buchwald-Hartwig Amination
-
Objective: To synthesize 6-amino-1H-indazoles from this compound.
-
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
-
Methodology:
-
To an oven-dried reaction tube, add the this compound, palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Seal the tube and heat the reaction mixture (e.g., to 100-120 °C) with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography.
-
3. Purification by Recrystallization
-
Objective: To purify crude this compound or its derivatives, particularly for removing isomeric impurities.
-
Methodology:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent system (e.g., methanol/water).
-
Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum to a constant weight.
-
References
Minimizing dehalogenated byproducts in Suzuki coupling reactions
Topic: Minimizing Dehalogenated Byproducts
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dehalogenated byproducts in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of a Suzuki coupling reaction?
A1: Dehalogenation is a common side reaction where the aryl halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[1][2] This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[2] This side reaction is particularly problematic with electron-rich aryl halides and highly active catalyst systems.[2]
Q2: How can I identify if dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for the arene, notably the appearance of a new proton signal in the aromatic region where the halogen was previously located.[1]
Q3: What are the primary causes of dehalogenation?
A3: Several factors can contribute to dehalogenation:
-
Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[1][3]
-
Choice of Base: The type and strength of the base are crucial. Strong bases, such as alkoxides, can act as hydride donors or promote pathways leading to dehalogenation.[1][4][5]
-
Catalyst System: The electronic and steric properties of the phosphine (B1218219) ligand on the palladium catalyst influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[1][2]
-
Solvent: The solvent can act as a hydride source, influencing the reaction pathway. Protic solvents like alcohols are known to sometimes contribute to dehalogenation.[2][4][5]
-
Nature of the Halide: Aryl iodides have a higher propensity for dehalogenation compared to aryl bromides.[1]
Q4: How does the choice of halogen (I, Br, Cl) affect the likelihood of dehalogenation?
A4: The C-X bond strength (Cl > Br > I) and the oxidative addition rate (I > Br > Cl) play a role. While aryl iodides are more reactive towards oxidative addition, they are also more prone to dehalogenation.[1] Aryl chlorides are generally less reactive but can be preferred to avoid dehalogenation, although they may require more active catalysts.[6]
Troubleshooting Guide
Issue: Significant formation of dehalogenated byproduct is observed.
This guide provides a systematic approach to troubleshoot and minimize dehalogenation.
Troubleshooting Workflow
Caption: A troubleshooting workflow for minimizing dehalogenation.
| Parameter | Observation / Problem | Recommendation | Rationale |
| Base | Using strong bases like NaOEt, KOtBu, or NaOH. | Switch to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][3] | Strong alkoxide bases can generate palladium-hydride species, which lead to hydrodehalogenation.[5] Carbonates and phosphates are generally less prone to acting as hydride donors. |
| Catalyst/Ligand | Using less bulky or electron-poor phosphine ligands (e.g., PPh₃). | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or other biaryl phosphines.[1][2] | Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2][5] |
| Solvent | Using protic solvents like ethanol (B145695) or methanol. | Switch to aprotic solvents such as 1,4-dioxane, toluene, or THF.[1][4] | Alcoholic solvents can be a source of hydrides, which can be transferred to the palladium center, leading to dehalogenation.[2][5] Some polar aprotic solvents like DMF have also been observed to promote dehalogenation more than toluene.[3][7] |
| Temperature | Running the reaction at high temperatures (e.g., >100 °C). | Lower the reaction temperature.[3] | Dehalogenation can be kinetically favored at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity for the desired cross-coupling product.[2][3] |
| Additives | Not using any additives. | Consider the addition of bromide salts.[1] | The presence of bromide ions can sometimes suppress the dehalogenation side reaction, though the mechanism is not always fully understood. |
| Substrate with Acidic Protons | Using substrates like pyrroles or indoles with unprotected N-H groups. | Protect the acidic proton (e.g., with a BOC group).[8][9] | Unprotected acidic protons can interfere with the catalytic cycle and promote side reactions. Protection can suppress dehalogenation.[8][9] |
Data on Reaction Parameter Effects
The following tables summarize the impact of different reaction components on the yield of the desired product versus the dehalogenated byproduct.
Table 1: Effect of Catalyst Ligand and Base on Product Distribution
| Ligand | Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| XPhos | K₂CO₃ | 95 | <5 |
| SPhos | K₃PO₄ | 92 | <8 |
| dppf | Cs₂CO₃ | 88 | 10 |
| PPh₃ | NaOEt | 60 | 35 |
| Note: These values are illustrative and actual results may vary depending on the specific substrates and reaction conditions.[1] |
Table 2: Influence of Solvent on Dehalogenation
| Solvent | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Toluene | 93 | 6 |
| 1,4-Dioxane | 85 | 14 |
| DMF | 78 | 20 |
| Ethanol | 65 | 30 |
| Note: Illustrative data based on general trends reported in the literature.[3][7] |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Prone to Dehalogenation
This protocol uses conditions that may lead to a higher percentage of dehalogenation and serves as a baseline for comparison.[1]
-
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Sodium ethoxide (NaOEt) (2 mmol)
-
Anhydrous Ethanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and sodium ethoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous ethanol, followed by Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and 1H NMR to determine the ratio of the desired product to the dehalogenated byproduct (anisole).[1]
-
Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation
This protocol incorporates modifications to minimize the dehalogenation side reaction.[1]
-
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and 1H NMR and compare the product-to-byproduct ratio with Protocol 1.[1]
-
Visualizing the Reaction Pathway
Catalytic Cycle and Dehalogenation Pathway
Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 6-Bromo-1H-indazole derivatives, specifically addressing the prevention of boronic acid homocoupling during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in the synthesis of this compound derivatives?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct. This is problematic as it consumes the boronic acid, reduces the yield of the desired 6-substituted-1H-indazole product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly an issue at the beginning of the reaction.
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[3][4]
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.
Q4: Can the choice of catalyst, ligand, or base influence the extent of homocoupling?
A4: Absolutely.
-
Catalyst: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂ as it reduces the initial concentration of Pd(II) that can lead to homocoupling.[5]
-
Ligand: Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), can promote the desired cross-coupling pathway and minimize side reactions.[6][7]
-
Base: The choice of base is crucial for activating the boronic acid.[8] While strong bases are needed, excessively high concentrations can sometimes lead to side reactions. Screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended to find the optimal conditions for your specific substrates.[9][10]
Q5: Are there any chemical additives that can suppress homocoupling?
A5: Yes, the addition of a mild reducing agent can be very effective. Potassium formate (B1220265) (HCO₂K) has been shown to suppress homocoupling by helping to maintain the palladium in its active Pd(0) state, thus minimizing the Pd(II)-mediated homocoupling pathway.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Significant formation of homocoupled byproduct (boronic acid dimer) | 1. Presence of dissolved oxygen in the reaction mixture. | 1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes. 1b. Perform three to five freeze-pump-thaw cycles for complete oxygen removal. |
| 2. Use of a Pd(II) precatalyst leading to initial homocoupling. | 2a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄. 2b. Add a mild reducing agent like potassium formate (1.1-1.5 equivalents relative to the palladium catalyst) to the reaction mixture before adding the catalyst.[11] | |
| 3. Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands like SPhos, which can accelerate the desired cross-coupling over homocoupling. | |
| Low yield of the desired 6-substituted-1H-indazole product | 1. Inefficient catalyst turnover. | 1. Ensure the purity of all reagents and the dryness of the solvent. |
| 2. Catalyst deactivation. | 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition. | |
| 3. Incomplete reaction. | 3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary. | |
| Difficult purification of the final product | 1. Co-elution of the desired product with the homocoupled byproduct. | 1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. 2. Consider recrystallization as an alternative purification method. |
Data Presentation
The following tables summarize quantitative data on the effect of various strategies to minimize boronic acid homocoupling, adapted from studies on structurally related Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Deoxygenation and Potassium Formate on Homocoupling [3]
| Entry | Deoxygenation Method | Additive | Homocoupling Product (%) | Desired Product Yield (%) |
| 1 | None | None | 5.8 | Not Reported |
| 2 | Subsurface N₂ Sparge | None | 0.8 | Not Reported |
| 3 | Subsurface N₂ Sparge | Potassium Formate | <0.1 | >95 |
Table 2: Optimized Suzuki-Miyaura Coupling Conditions for a Bromo-Indazole Derivative [5]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (3) | Toluene/H₂O | 100 | 24 | 92 |
| Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ (3) | Toluene/H₂O | 100 | 24 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling [3][12]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a phosphine ligand (e.g., SPhos, 0.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a toluene/water mixture) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Procedure Incorporating Potassium Formate to Suppress Homocoupling [3]
-
Reagent and Additive Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the base (e.g., K₂CO₃), and potassium formate.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1-propanol/water).
-
Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen until the dissolved oxygen level is minimal.
-
Catalyst Introduction: Introduce the palladium catalyst (e.g., palladium black) under a nitrogen atmosphere.
-
Reaction Monitoring: Heat the reaction mixture to the appropriate temperature and monitor for completion.
-
Workup and Purification: Following the completion of the reaction, proceed with a standard aqueous workup and purification of the desired product.
Mandatory Visualization
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: A troubleshooting decision tree for minimizing homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis
Welcome to the technical support center for the synthesis of 6-bromo-1H-indazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of the cyclization step in the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 6-bromo-1H-indazol-4-amine, and which steps are critical for overall yield?
A1: Two prevalent synthetic strategies are employed for the synthesis of 6-bromo-1H-indazol-4-amine. The choice of route often depends on the availability of starting materials.
-
Route A: A three-step synthesis commencing with the cyclization of 4-bromo-2-fluorobenzaldehyde (B134337) with hydrazine (B178648) to form 6-bromo-1H-indazole. This is followed by regioselective nitration at the 4-position and subsequent reduction of the nitro group to the desired amine.[1]
-
Route B: A two-step synthesis starting with the cyclization of 5-bromo-2-fluoro-3-nitrobenzonitrile with hydrazine to directly form the 6-bromo-4-nitro-1H-indazole intermediate. This is then followed by the reduction of the nitro group.[2]
The initial cyclization to form the indazole ring is a critical step in both routes and significantly impacts the overall yield and purity of the final product.
Q2: What are the primary challenges that affect the yield of the cyclization step?
A2: The main challenges include managing side reactions, ensuring complete conversion, and controlling regioselectivity during the formation of the indazole ring. For instance, in the reaction of 2-halobenzaldehydes with hydrazine, a competitive Wolff-Kishner reduction can occur, leading to the formation of fluorotoluenes and lowering the yield of the desired indazole.[3][4] In routes involving nitro-substituted precursors, premature reduction of the nitro group by hydrazine can also lead to byproducts.
Q3: Are there significant safety concerns associated with the reagents used in the cyclization step?
A3: Yes, hydrazine and its hydrate (B1144303) are highly toxic and corrosive. These reagents should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
Troubleshooting Guides for the Cyclization Step
This section provides troubleshooting for common issues encountered during the cyclization step of the two primary synthetic routes.
Route A: Cyclization of 4-bromo-2-fluorobenzaldehyde with Hydrazine
Issue 1: Low Yield of this compound due to a Competing Side Reaction
-
Problem: The direct reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine results in a low yield of the desired this compound. A significant byproduct is often observed.
-
Root Cause: A common side reaction is the Wolff-Kishner reduction of the aldehyde functionality, which converts the benzaldehyde (B42025) to a methyl group (fluorotoluene derivative), thus reducing the amount of starting material available for the desired cyclization.[3][4] The isolated hydrazone intermediate can be prone to decomposition and the formation of numerous side products upon heating, with yields of the desired indazole being as low as 10%.[3]
-
Solution: To suppress the Wolff-Kishner reduction and improve the yield, it is highly recommended to first convert the 4-bromo-2-fluorobenzaldehyde into its O-methyloxime. This is achieved by reacting the aldehyde with methyloxime hydrochloride in the presence of a base like potassium carbonate. The resulting O-methyloxime can then be reacted with hydrazine to afford the this compound in significantly higher yields.[3][4][5]
Quantitative Data Summary: Yield Comparison
| Starting Material | Reaction Conditions | Product | Reported Yield |
| Isolated Hydrazone of 4-bromo-2-fluorobenzaldehyde | Heated at 100°C for 72 hours | This compound | <10%[3] |
| O-methyloxime of 4-bromo-2-fluorobenzaldehyde | Reaction with hydrazine | This compound | ~80%[5] |
Experimental Protocol: Formation of O-methyloxime and Cyclization
Step 1: Synthesis of 4-bromo-2-fluorobenzaldehyde O-methyloxime
-
To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add methyloxime hydrochloride (1.0 eq) and potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude O-methyloxime, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To the crude 4-bromo-2-fluorobenzaldehyde O-methyloxime (1.0 eq), add hydrazine hydrate (excess, can be used as solvent) or a solution of hydrazine in a high-boiling solvent like ethanol (B145695).[3]
-
Heat the reaction mixture to reflux (e.g., 100-125°C) for several hours (monitor by TLC).[1]
-
After completion, cool the reaction mixture and pour it into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane/ethyl acetate (B1210297) as the eluent.[1]
Route B: Cyclization of 5-bromo-2-fluoro-3-nitrobenzonitrile with Hydrazine
Issue 2: Low Yield of 6-bromo-4-nitro-1H-indazole
-
Problem: The cyclization reaction of 5-bromo-2-fluoro-3-nitrobenzonitrile with hydrazine gives a low yield of the desired 6-bromo-4-nitro-1H-indazole.
-
Troubleshooting Steps:
-
Incomplete Reaction:
-
Check: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, extend the heating period.
-
Optimization: The electron-withdrawing nitro group strongly activates the ortho-fluorine for nucleophilic aromatic substitution by hydrazine. However, insufficient reaction time or temperature can lead to incomplete conversion.
-
-
Suboptimal Reaction Temperature:
-
Check: Ensure the reaction is being conducted at the optimal temperature. For hydrazine cyclizations with fluorobenzonitriles, temperatures in the range of 80-120°C are often necessary for good conversion.[2]
-
Optimization: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the effect on the reaction rate and byproduct formation by TLC.
-
-
Formation of Undesired Byproducts:
-
Potential Issue: Hydrazine is a reducing agent and can potentially reduce the nitro group, leading to the formation of undesired byproducts such as azoxy or azo compounds, or even the corresponding amine.
-
Mitigation: Use a moderate excess of hydrazine hydrate (e.g., 4-10 equivalents) as specified in protocols.[2] While a sufficient amount is needed to drive the reaction to completion, a large excess might increase the likelihood of side reactions. Running the reaction at the lower end of the effective temperature range can also help minimize these reductive side reactions.
-
-
Inefficient Workup and Product Loss:
-
Check: The product, 6-bromo-4-nitro-1H-indazole, is typically a solid that precipitates upon cooling.[2] Ensure the reaction mixture is sufficiently cooled (e.g., in an ice bath) to maximize precipitation.
-
Optimization: When washing the filtered product, use cold solvents (e.g., cold ethanol and water) to minimize dissolution of the product.[2]
-
-
Experimental Protocol: Cyclization of 5-bromo-2-fluoro-3-nitrobenzonitrile
-
Dissolve 5-bromo-2-fluoro-3-nitrobenzonitrile (1.0 eq) in a protic solvent like ethanol or 2-propanol (approximately 10 mL per mmol of starting material).[2]
-
Add hydrazine hydrate (4.0 - 10.0 eq).[2]
-
Heat the mixture to reflux (around 80-90°C) and stir for 4-6 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol, followed by water, to remove any remaining hydrazine.
-
Dry the solid under vacuum to obtain 6-bromo-4-nitro-1H-indazole. This intermediate is often of sufficient purity for the subsequent reduction step.
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Logic for Low Yield in Cyclization
References
Addressing incomplete conversion in indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and address issues such as incomplete conversion.
Troubleshooting Guides & FAQs
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.
Issue 1: Incomplete Conversion or Low Yield in Indazole Synthesis
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversion are common hurdles in indazole synthesis and can be attributed to several factors depending on the specific synthetic route employed. Here are some common causes and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts. For instance, while Cadogan-type reactions often require high temperatures, excessive heat can lead to decomposition.[1][2] Conversely, some modern methods, such as certain palladium-catalyzed reactions, are efficient at milder temperatures.[1] It is recommended to perform a systematic screening of temperatures to find the optimal balance for your specific substrate and catalyst system.
-
Incorrect Choice of Solvent: The polarity and boiling point of the solvent are critical as they affect reactant solubility and reaction kinetics.[1] If the starting materials are not adequately dissolved, the reaction can be incomplete. For copper-catalyzed three-component reactions, polyethylene (B3416737) glycol (PEG) has been shown to be an effective solvent, while DMSO is commonly used in palladium-catalyzed reactions.[1] Experimenting with solvents of varying polarities may optimize your yield.
-
Incompatible Base and Solvent System: The choice of base and solvent is crucial for the success of the reaction. For example, using potassium carbonate or sodium carbonate in THF may not be effective for N-alkylation, and a switch to a more suitable solvent like DMF or dioxane might be necessary.
-
Insufficient Stoichiometry of the Base: An inadequate amount of base can lead to incomplete conversion. For instance, using a reduced amount of K2CO3 (0.5 equivalents) has been shown to result in only 62% conversion in certain reactions.
-
Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction's efficiency. The Davis-Beirut reaction, for example, is known to be less efficient with secondary alcohols, allyl/propargyl alcohols, and anilines as starting materials. If you suspect substrate reactivity is the issue, exploring alternative synthetic routes might be necessary.
-
Presence of Water: In some reactions, the presence of water can be detrimental. For instance, in domino processes involving the formation of arylhydrazones, water produced during the reaction can lead to the formation of unwanted impurities. The addition of 4 Å molecular sieves can help to scavenge water and improve the reaction outcome.
Issue 2: Formation of Side Products and Isomers
Q: I am observing significant side product formation, including the undesired 1H-indazole isomer in my 2H-indazole synthesis. How can I minimize these?
A: The formation of side products and isomers is a frequent challenge in indazole synthesis. Here are some strategies to improve the selectivity of your reaction:
-
Controlling Reaction Temperature: High reaction temperatures can provide the activation energy for isomerization from the kinetically favored 2H-product to the more thermodynamically stable 1H-product. Performing the reaction at lower temperatures (e.g., 0 °C or room temperature) can favor the kinetic product.
-
Optimizing Reaction Time: Prolonged reaction times can allow for the gradual isomerization of the desired product. It is crucial to monitor the reaction progress closely using techniques like TLC or LC-MS and to quench the reaction as soon as the starting material is consumed.
-
Choice of Reagents and Reaction Type: Certain reaction types are inherently more selective. For instance, the Mitsunobu reaction has a strong preference for the formation of the N2-alkylated regioisomer. For the synthesis of 2H-indazoles, [3+2] cycloaddition reactions of sydnones with arynes can be a clean method that avoids the formation of 1H-indazole byproducts.
-
Workup and Purification Conditions: Isomerization can also occur during the workup and purification steps. Acidic or basic conditions during aqueous workup, or high temperatures during solvent evaporation or column chromatography, can induce isomerization. It is advisable to use neutral workup conditions and to avoid excessive heating.
Issue 3: Poor Regioselectivity in N-Alkylation of Indazoles
Q: My N-alkylation of a substituted 1H-indazole is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge, as the outcome is influenced by a delicate balance of electronic and steric factors of the indazole core, the nature of the electrophile, the base, and the solvent used. Here are several strategies to enhance selectivity:
-
Strategic Choice of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is known to favor N1-alkylation for a variety of substituted indazoles. In contrast, using potassium carbonate (K2CO3) in dimethylformamide (DMF) can result in nearly equal amounts of N1 and N2 isomers.
-
Influence of Substituents: The position and electronic nature of substituents on the indazole ring play a significant role in directing the alkylation.
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product. Running the reaction at a higher temperature or for a longer duration might favor the formation of the N1 isomer through equilibration.
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1H-Indazole | Methyl Iodide | NaH | THF | 0 to RT | >95:5 | 85 | |
| 1H-Indazole | Methyl Iodide | K2CO3 | DMF | RT | ~50:50 | 90 | |
| 6-Nitro-1H-indazole | Benzyl Bromide | NaH | THF | RT | 80:20 | 75 | |
| 6-Nitro-1H-indazole | Benzyl Bromide | Cs2CO3 | DMF | 50 | 25:75 | 88 | |
| 1H-Indazole | 3-Hydroxy-3-methyl butyl 4-methylbenzenesulfonate | DIPEA | Toluene | Reflux | Highly N2-selective | N/A |
Note: The regioselectivity is highly substrate-dependent. The data presented is a general guide.
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of Indazoles
-
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N1-alkylated indazole.
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
-
In a reaction vessel, dissolve the o-nitrobenzaldehyde derivative (1.0 equiv) and the primary amine (1.1 equiv) in isopropanol.
-
Add tri-n-butylphosphine (1.5 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for the required time, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2H-indazole.
Visualizations
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Workflow for one-pot 2H-indazole synthesis.
References
Technical Support Center: Mastering Temperature Control to Minimize Side Reactions
Welcome to the Technical Support Center for managing reaction temperature. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and refine experimental procedures, ensuring optimal reaction outcomes by minimizing side reactions through precise temperature control.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in chemical reactions?
A1: Failing to control temperature is a common reason for failed reactions.[1] Temperature directly influences the rate of a chemical reaction, with a general rule of thumb being that the reaction rate approximately doubles for every 10°C increase.[1][2] Inconsistent temperatures can lead to irreproducible results, reduced product yield, and the formation of unwanted side products.[2][3] For exothermic reactions, poor temperature control can even lead to a dangerous situation known as thermal runaway, where the reaction accelerates uncontrollably, potentially causing violent boiling, pressure buildup, or even an explosion.[1] In the context of drug development, even slight temperature deviations can affect the stability, efficacy, and safety of pharmaceutical products.[4][5]
Q2: What are the most common side reactions caused by improper temperature control?
A2: Improper temperature control can lead to a variety of side reactions. Elevated temperatures can provide molecules with enough energy to overcome the activation energy of undesired reaction pathways, leading to the formation of impurities.[2][3] This can include decomposition of starting materials, reagents, or the desired product, as well as promoting competing reactions. In peptide synthesis, for instance, issues like racemization and aspartimide formation can be exacerbated by suboptimal temperature control.[6] In catalytic reactions, excessively high temperatures can lead to catalyst deactivation through processes like sintering or coking.[2]
Q3: What are the basic methods for heating and cooling a reaction?
A3: Several methods are available, ranging in precision and cost.
-
For Heating:
-
Heating Mantles: Provide direct and efficient heat for round-bottom flasks but can create localized hot spots without proper stirring.[1]
-
Water and Oil Baths: Offer uniform temperature distribution by immersing the reaction vessel in a heated liquid on a hot plate.[1] However, they are limited by the liquid's boiling point and potential fire hazards with oil.[1]
-
Sand Baths: A safer alternative to oil baths for higher temperatures, providing good thermal stability but with slower heat transfer.[1]
-
-
For Cooling:
-
Ice/Water Baths: The simplest method for maintaining a temperature of 0°C.[1]
-
Dry Ice/Solvent Baths: Used for sub-zero temperatures, with a common slurry of dry ice and acetone (B3395972) or isopropyl alcohol reaching -78°C.[1][7]
-
Cryostats and Chillers: Automated, closed-loop systems that circulate a refrigerated fluid, offering high precision and control.[1]
-
Q4: How do I choose the right temperature control method for my experiment?
A4: The choice of method depends on the specific requirements of your reaction.[1]
-
For simple, fixed-temperature cooling (e.g., 0°C), an ice/water bath is often sufficient.[1]
-
For stable heating below 100°C, a stirred water bath provides excellent uniformity.[1]
-
For high-precision, automated heating or cooling, a circulating chiller or cryostat connected to a jacketed vessel is recommended.[1]
-
For managing highly exothermic reactions, a cooling bath with a large thermal capacity is crucial, along with slow reagent addition.[1]
Troubleshooting Guide
Issue 1: My reaction is producing a significant amount of an unexpected side product.
-
Question: Could temperature fluctuations be the cause of my unexpected side product?
-
Answer: Yes, inconsistent temperature control is a likely culprit. Even minor temperature spikes can activate alternative reaction pathways, leading to the formation of impurities.[2][3] It's also possible that your product is unstable at the reaction temperature and is degrading over time.
-
Troubleshooting Steps:
-
Verify Temperature Monitoring: Ensure your thermometer or temperature probe is calibrated and placed correctly to measure the internal temperature of the reaction mixture, not just the heating or cooling bath.[8]
-
Improve Heat Transfer: Ensure efficient stirring to distribute heat evenly and avoid localized hot spots.[8] For larger-scale reactions, consider switching from a simple bath to a jacketed reactor for more uniform temperature control.[1]
-
Lower the Reaction Temperature: If the side reaction has a higher activation energy than your desired reaction, lowering the temperature may selectively slow down the formation of the undesired product.
-
Monitor Reaction Progress: Track the reaction over time using techniques like TLC or NMR to determine when the side product begins to form. This can help you optimize the reaction time to maximize the yield of your desired product before significant side product formation occurs.[9]
-
Issue 2: My exothermic reaction is experiencing a dangerous temperature spike (thermal runaway).
-
Question: How can I prevent thermal runaway in my exothermic reaction?
-
Answer: Thermal runaway occurs when a reaction generates heat faster than it can be removed, leading to an uncontrolled acceleration of the reaction rate.[1] Prevention is key to ensuring safety.
-
Mitigation Strategies:
-
Pre-cooling: Ensure the reaction vessel and initial contents are cooled to the target temperature before adding the initiating reagent.
-
Controlled Reagent Addition: Add the limiting reagent slowly and at a controlled rate to manage the rate of heat generation.[1] For large-scale reactions, a programmed addition profile might be necessary.[10]
-
Adequate Cooling Capacity: Use a cooling bath with a large thermal mass (e.g., a large ice bath) or a powerful cryostat.[1] Ensure the heat transfer surface area is sufficient for the scale of your reaction.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
-
Issue 3: I can't seem to maintain a stable temperature in my reaction.
-
Question: What are the common causes of temperature instability and how can I fix them?
-
Answer: Temperature instability can be caused by several factors related to your equipment and setup.
-
Troubleshooting Steps:
-
Check Your Controller: If you are using a PID controller, it may need to be tuned. Manual tuning methods or auto-tuning functions can help optimize the controller's response to temperature changes.[10][11]
-
Inspect Equipment: Ensure that control valves for heating/cooling fluids are functioning correctly and are appropriately sized.[10] Check for any blockages in the fluid lines.[10]
-
Improve Insulation: Insulate your reaction vessel to minimize heat loss or gain from the surrounding environment.[12]
-
Ensure Proper Mixing: Inadequate stirring can lead to temperature gradients within the reaction mixture.[8]
-
Data Presentation
Table 1: Common Cooling Baths and Their Approximate Temperatures
| Cooling Bath Mixture | Approximate Temperature (°C) |
| Ice and Water | 0 |
| Salt and Ice (NaCl, 1:3 by mass) | -20 |
| Dry Ice and Acetone/Isopropanol | -78 |
Source: Adapted from various sources providing information on laboratory cooling methods.[1][7]
Table 2: Impact of Temperature on Reaction Rate (Illustrative)
| Temperature Increase (°C) | Approximate Increase in Reaction Rate |
| 10 | 2x |
| 20 | 4x |
| 30 | 8x |
Note: This is a general approximation and the actual impact of temperature on reaction rate is dependent on the specific reaction's activation energy as described by the Arrhenius equation.[1][2][13]
Experimental Protocols
Protocol 1: Setting Up a Stable Sub-Zero Cooling Bath
Objective: To maintain a stable reaction temperature of approximately -78°C.
Materials:
-
Dewar flask or an insulated container
-
Dry ice pellets or block
-
Acetone or isopropyl alcohol
-
Thermometer or temperature probe
-
Personal Protective Equipment (PPE): Cryogenic gloves, safety glasses
Methodology:
-
Safety First: Don appropriate PPE, including cryogenic gloves and safety glasses, as dry ice and cold solvents can cause severe burns.[1] Ensure you are working in a well-ventilated area as carbon dioxide gas from sublimating dry ice can displace oxygen.[1]
-
Prepare the Bath: Place the Dewar flask or insulated container on a stable surface.
-
Add Solvent: Pour a sufficient amount of acetone or isopropyl alcohol into the container to immerse the lower part of your reaction flask.
-
Add Dry Ice: Slowly add small pellets or pieces of crushed dry ice to the solvent. The mixture will bubble vigorously as the carbon dioxide sublimates.
-
Monitor Temperature: Place a thermometer or temperature probe into the slurry (not touching the sides or bottom of the container) to monitor the temperature.
-
Equilibration: Continue adding dry ice until the bubbling subsides and the temperature stabilizes at approximately -78°C.[1][7]
-
Reaction Setup: Carefully lower your reaction flask into the cooling bath.
-
Maintenance: Periodically add more dry ice to the bath to maintain the low temperature throughout your experiment.
Protocol 2: Calibrating a Laboratory Hotplate for Accurate Temperature Control
Objective: To ensure the temperature set on a hotplate controller accurately reflects the temperature of the reaction mixture.
Materials:
-
Laboratory hotplate with a stirrer
-
Reaction vessel (e.g., round-bottom flask)
-
Stir bar
-
Independent, calibrated thermometer or thermocouple[8]
-
Heat-transfer medium (e.g., silicone oil for an oil bath)
-
Clamps and stand to secure the thermometer
Methodology:
-
Setup: Place the reaction vessel containing the heat-transfer medium and a stir bar on the hotplate.
-
Position Thermometer: Secure the calibrated thermometer or thermocouple in the liquid, ensuring the probe is immersed but not touching the bottom or sides of the vessel.[8]
-
Stirring: Begin stirring the liquid at a moderate rate to ensure even heat distribution.[8]
-
Heating and Measurement:
-
Set the hotplate to a specific temperature (e.g., 50°C).
-
Allow the system to equilibrate for at least 15-20 minutes.
-
Record the temperature reading from both the hotplate's display and the independent thermometer.
-
-
Create a Calibration Curve: Repeat step 4 at several different temperatures across the desired operating range.
-
Analyze Data: Plot the hotplate set temperature versus the actual measured temperature. This will allow you to determine the offset and adjust your setpoints accordingly for future experiments.
-
Regular Calibration: Regularly calibrate your hotplate to ensure continued accuracy.[8][11]
Visualizations
Caption: A typical experimental workflow for chemical synthesis.
Caption: A logical flow for troubleshooting unexpected side products.
References
- 1. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. spotsee.io [spotsee.io]
- 5. crownlspgroup.com [crownlspgroup.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. How To Maintain The Temperature Of A Reaction? Master Heat Transfer For Safe & Repeatable Results - Kintek Solution [kindle-tech.com]
- 8. munroscientific.co.uk [munroscientific.co.uk]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. vbccinstruments.com [vbccinstruments.com]
- 12. fluorostore.com [fluorostore.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 6-bromo-1H-indazol-4-amine
Welcome to the technical support center for the purification of 6-bromo-1H-indazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of 6-bromo-1H-indazol-4-amine?
The primary challenges in purifying 6-bromo-1H-indazol-4-amine include:
-
Poor Chromatographic Behavior: The basic amine functional group can interact with the acidic silanol (B1196071) groups on standard silica (B1680970) gel, leading to peak tailing or streaking, which results in inefficient separation.[1]
-
Presence of Regioisomers: The synthesis of substituted indazoles can often lead to the formation of isomeric byproducts, which may have similar polarities and be difficult to separate.[1]
-
Limited Solubility: This compound can have limited solubility in common organic solvents, making the selection of an appropriate solvent system for chromatography or recrystallization challenging.[1]
-
Potential Instability: Aminoindazoles may be unstable under strongly acidic or basic conditions, which can lead to degradation during purification.[1][2]
-
Formation of Side-Products: Incomplete reactions or side reactions during synthesis can lead to impurities such as starting materials or over-brominated species.[1]
Q2: How can I improve the peak shape during column chromatography on silica gel?
Peak tailing is a common issue for amine-containing compounds on silica gel.[1] To mitigate this, consider the following:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as 0.1-1% triethylamine (B128534) or ammonia (B1221849) in methanol (B129727), into your eluent system. This will neutralize the acidic sites on the silica gel surface and improve peak symmetry.[1]
-
Use an Alternative Stationary Phase: Amine-functionalized silica columns are specifically designed for purifying basic compounds and can provide better separation. Neutral alumina (B75360) is another viable alternative to standard silica gel.[1]
Q3: What are the recommended solvent systems for column chromatography?
The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing column chromatography.[1] Commonly effective systems include:
-
A gradient of ethyl acetate (B1210297) in hexanes (or pentane).[3][4]
-
A small percentage of methanol in dichloromethane (B109758) (e.g., 1-5%) for more polar impurities.[1]
Q4: Is recrystallization a suitable method for purifying 6-bromo-1H-indazol-4-amine?
Yes, recrystallization is a highly effective method, especially for large-scale purification and for removing isomeric impurities.[1][5] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. A binary solvent system, such as ethanol (B145695) and water, is often effective.[1][5]
Q5: My NMR spectrum shows unexpected aromatic signals. What is the likely cause?
The presence of more than the expected number of aromatic signals in the ¹H NMR spectrum strongly suggests the presence of a regioisomer.[1] Careful analysis of coupling patterns and chemical shifts is necessary to identify and quantify the isomeric ratio. 2D NMR experiments, such as COSY or HMBC, can be valuable in confirming the structures of the isomers.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Final Yield | 1. Irreversible adsorption of the product to the silica gel column. 2. Product degradation due to unstable purification conditions. 3. High solubility of the product in the recrystallization mother liquor. | 1. For chromatography, add a basic modifier to the eluent or use an amine-functionalized column.[1] 2. Check the stability of a small sample of the crude material under the purification conditions (e.g., acidic or basic modifiers).[1] 3. For recrystallization, minimize the amount of solvent used and cool the mixture to a lower temperature (e.g., 0 °C or -20 °C) to maximize crystal formation.[1] |
| Multiple Spots with Similar Rf Values on TLC | Presence of a regioisomeric byproduct. | 1. Optimize TLC: Test a variety of solvent systems with different polarities to maximize the separation. 2. High-Resolution Chromatography: Use a long column with fine mesh silica gel and a shallow gradient elution.[1] 3. Recrystallization: Screen for a suitable recrystallization solvent; a binary solvent system may be necessary.[1] 4. Preparative HPLC: If other methods are unsuccessful, preparative reverse-phase HPLC can offer better separation.[1] |
| Presence of Starting Materials or Side-Products in the Final Product | Incomplete reaction or the occurrence of side reactions during synthesis. | 1. Reaction Monitoring: Ensure the reaction proceeds to completion using TLC or LC-MS.[1] 2. Aqueous Workup: Perform an appropriate aqueous wash to remove water-soluble impurities.[1] 3. Chromatography Optimization: Screen different solvent systems to achieve baseline separation of the product from impurities.[1] 4. Recrystallization: This can be effective if the impurity has significantly different solubility characteristics.[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
Objective: To purify crude 6-bromo-1H-indazol-4-amine using silica gel chromatography.
Materials:
-
Crude 6-bromo-1H-indazol-4-amine
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes (or Pentane), Ethyl Acetate, Triethylamine
-
Glass column, collection tubes, TLC plates, UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 0.1% Triethylamine).[1]
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
Objective: To purify crude 6-bromo-1H-indazol-4-amine by recrystallization.
Materials:
-
Crude 6-bromo-1H-indazol-4-amine
-
Solvents: Ethanol, Deionized Water
-
Erlenmeyer flask, heating plate, ice bath, filtration apparatus
Methodology:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[5]
-
Induce Crystallization: Slowly add hot deionized water until the solution becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.[5]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[5]
Data Presentation
Table 1: Analytical Characterization of Purified 6-bromo-1H-indazol-4-amine
| Analysis | Expected Results |
| Appearance | Off-white to light brown solid[5] |
| ¹H NMR | Spectrum consistent with the structure |
| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 211.98 and 213.98 (due to Br isotopes) |
| HPLC Purity | ≥98%[5] |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column[5] |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 254 nm[5] |
Visualizations
Caption: General purification workflow for 6-bromo-1H-indazol-4-amine.
Caption: Troubleshooting guide for poor peak shape in column chromatography.
References
Technical Support Center: Overcoming N-H Group Interference in Catalytic Cycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome common issues related to N-H group interference in catalytic cycles. The following troubleshooting guides and FAQs provide direct answers and detailed protocols to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Q1: My palladium-catalyzed cross-coupling reaction with an N-H containing substrate is giving low to no yield. What are the initial troubleshooting steps?
A1: Low or no product yield in the presence of N-H groups is a common issue, often stemming from catalyst inhibition or deactivation. A systematic approach is crucial for troubleshooting.
Initial Checks:
-
Reagent Quality: Ensure all reagents, especially solvents and bases, are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction by deactivating the catalyst.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air. Confirm that your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Catalyst Activity: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient in the presence of your N-H substrate. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
Q2: I suspect my palladium catalyst is being deactivated by my N-H containing substrate. What are the common deactivation pathways and how can I prevent them?
A2: Catalyst deactivation is a primary cause of failed reactions involving substrates with acidic N-H groups. The lone pair on the nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.
Common Deactivation Pathways:
-
Substrate/Product Inhibition: The N-H moiety of the starting material or product can bind strongly to the palladium catalyst, forming stable off-cycle complexes that prevent the catalyst from re-entering the catalytic cycle.[1]
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate into catalytically inactive palladium black. This is often exacerbated by conditions that destabilize the catalyst, which can include interactions with N-H groups.
-
Ligand Degradation: In some cases, the interaction with the substrate can lead to the degradation of the supporting ligands, particularly at elevated temperatures.
Prevention Strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands can shield the metal center and promote the desired reductive elimination step over catalyst inhibition.[2][3]
-
Protecting Groups: The most direct strategy is to temporarily protect the N-H group. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under many cross-coupling conditions and can be removed easily.
-
Reaction Conditions: Optimization of the base, solvent, and temperature can minimize catalyst deactivation. For instance, the choice of base can significantly influence the outcome of Suzuki-Miyaura couplings with unprotected indazoles.[4]
Catalytic Cycle Showing N-H Interference
Caption: N-H group coordination can lead to inactive complexes.
Quantitative Data Summary
The choice of catalyst, ligands, and reaction conditions is critical when working with unprotected N-H heterocycles. Below is a summary of yields for the Suzuki-Miyaura coupling of various unprotected heterocycles, highlighting the impact of different catalyst systems.
Table 1: Suzuki-Miyaura Coupling of Unprotected Chloroindoles, Oxindoles, and Azaindoles [1]
| Entry | Heterocycle (Ar-Cl) | Boronic Acid (Ar'-B(OH)₂) | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-Chloroindole | Phenylboronic acid | P1 (1.0) | K₃PO₄ | 60 | 5 | 99 |
| 2 | 5-Chlorooxindole | 4-Methoxyphenylboronic acid | P1 (1.5) | K₃PO₄ | 60 | 8 | 95 |
| 3 | 2-Chloro-7-azaindole | 3-Thienylboronic acid | P1 (1.5) | K₃PO₄ | 60 | 6 | 91 |
Reaction conditions: aryl halide (1.00 mmol), boronic acid (1.50 mmol), dioxane/H₂O (4:1). P1 = A specific palladium precatalyst.
Table 2: Comparison of Protected vs. Unprotected Suzuki-Miyaura Coupling
| Substrate | Protecting Group | Catalyst (mol%) | Conditions | Yield (%) |
| 3-Chloroindazole | None | P1 (7.0) | K₃PO₄, 100 °C, 24h | 75 |
| 3-Chloro-1-benzyl-indazole | Benzyl | Pd(PPh₃)₄ (5.0) | K₂CO₃, 80 °C, 18h | 95 |
This comparison clearly demonstrates that while coupling of the unprotected heterocycle is possible with a specialized catalyst system, the use of a protecting group can lead to higher yields under more conventional conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an N-H Heterocycle
This protocol describes a standard method for protecting the N-H group of a heterocycle, such as an indole, using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
N-H heterocycle (e.g., indole)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-H heterocycle (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: Add triethylamine (1.2 equivalents) to the solution. Then, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise. If the amine is poorly nucleophilic, a catalytic amount of DMAP can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude N-Boc protected product.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group under acidic conditions to regenerate the free N-H group.
Materials:
-
N-Boc protected heterocycle
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected heterocycle (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction by TLC until the starting material is consumed. This process usually takes 1-4 hours. Caution: CO₂ gas is evolved during this reaction; ensure the system is not closed.
-
Work-up:
-
Upon completion, remove the excess TFA and DCM under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) several times.
-
For isolation of the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with a saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.
-
-
Purification: Further purification can be achieved by chromatography or recrystallization if needed.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 6-Bromo-1H-indazole derivatives against the established FDA-approved tyrosine kinase inhibitors (TKIs), Axitinib and Pazopanib. The primary focus of this comparison is their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. This document summarizes publicly available in vitro data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in drug discovery and development efforts.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound derivatives, Axitinib, and Pazopanib against VEGFR-2. It is important to note that the data for the this compound derivatives and the commercial drugs are compiled from different sources and were not determined in a head-to-head study. Therefore, direct comparisons should be made with caution.
| Compound/Drug | Target | IC50 (nM) | Source |
| This compound Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [1] |
| Derivative W12 | VEGFR-2 | < 5 | [1] |
| Derivative W17 | VEGFR-2 | < 5 | [1] |
| Derivative W19 | VEGFR-2 | < 5 | [1] |
| Derivative W20 | VEGFR-2 | < 5 | [1] |
| Derivative W2 | VEGFR-2 | < 10 | |
| Derivative W23 | VEGFR-2 | < 10 | |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | |
| Pazopanib | VEGFR-2 | 30 |
Disclaimer: The IC50 values for the this compound derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.
Experimental Protocols
VEGFR-2 Kinase Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (e.g., 500 µM)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX)
-
White 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer 1 with distilled water.
-
Prepare Master Mix: For each well, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Add Test Compounds: Add 5 µl of the test inhibitor solution to the designated wells. For "Positive Control" and "Blank" wells, add 5 µl of the diluent solution (e.g., 1x Kinase Buffer with DMSO).
-
Add Enzyme: To the "Positive Control" and "Test Inhibitor" wells, add 20 µl of diluted VEGFR-2 kinase. To the "Blank" wells, add 20 µl of 1x Kinase Buffer.
-
Initiate Reaction: Incubate the plate at 30°C for 45 minutes.
-
Detect Kinase Activity: Add 50 µl of the luminescent kinase assay reagent to each well.
-
Incubate: Cover the plate and incubate at room temperature for 15 minutes.
-
Measure Luminescence: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the effect of compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, A549)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Mandatory Visualization
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: Workflow for Evaluating Kinase Inhibitors.
References
Unlocking the Therapeutic Potential of 6-Substituted Aminoindazoles: A Structure-Activity Relationship Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-substituted aminoindazole analogs, focusing on their structure-activity relationships (SAR) as potent anticancer agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.
The indazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Among its derivatives, 6-substituted aminoindazoles have emerged as a particularly interesting class of compounds, demonstrating significant potential as inhibitors of key cancer-related targets, including Indoleamine 2,3-dioxygenase 1 (IDO1) and Fibroblast Growth Factor Receptor 4 (FGFR4). Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of 6-substituted aminoindazole analogs is profoundly influenced by the nature of the substituent at the 6-position of the indazole core, as well as modifications at other positions. The following tables summarize the in vitro anti-proliferative activity of various analogs against different cancer cell lines.
Anti-Proliferative Activity of 6-Aminoindazole Analogs
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM)[1] |
| 34 | H | H | Benzyl (B1604629) | HCT116 | 7.5 ± 1.2 |
| 35 | H | H | 3-Pyridylmethyl | HCT116 | 1.3 ± 0.5 |
| 36 | CH3 | CH3 | 4-Fluorobenzyl | HCT116 | 0.4 ± 0.3 |
| 37 | CH3 | CH3 | 2-Fluorobenzyl | HCT116 | 1.1 ± 0.4 |
| 29 | H | H | 4-Fluorobenzyl | A549 | 4.5 ± 0.9 |
| 30 | H | H | 2-Fluorobenzyl | A549 | 10.0 ± 2.1 |
| 36 | CH3 | CH3 | 4-Fluorobenzyl | A549 | 0.7 ± 0.2 |
| 39 | CH3 | CH3 | (1-Methyl-1H-indol-3-yl)methyl | MDA-MB-231 | 1.7 ± 1.1 |
| 49 | CH3 | CH3 | (5-Bromo-1H-indol-3-yl)methyl | SK-HEP-1 | > 20 |
| 50 | CH3 | CH3 | (5-Methoxy-1H-indol-3-yl)methyl | SNU-638 | > 20 |
Key Findings from SAR Studies:
-
Substitution at the 6-amino group: The nature of the substituent on the 6-amino group is a critical determinant of activity. Aromatic and heteroaromatic substitutions, particularly benzyl and pyridylmethyl groups, have shown significant anti-proliferative effects.[1]
-
Methylation of the indazole core: Introduction of methyl groups at the N1 and C3 positions of the indazole ring generally enhances cytotoxic activity against HCT116 cells.[1]
-
Fluorine substitution: The position of fluorine substitution on the benzyl ring significantly impacts potency. For instance, a 4-fluoro substitution (compound 36 ) resulted in greater activity compared to a 2-fluoro substitution (compound 37 ) in HCT116 cells.[1]
-
Selectivity: Some compounds have demonstrated selectivity for certain cancer cell lines. For example, compound 36 showed a 29.6-fold greater selectivity for the HCT116 cancer cell line over the normal MRC5 cell line.[1]
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams illustrate the IDO1 signaling pathway, a typical experimental workflow for screening, and the logical relationship of the SAR.
References
Unveiling the Anticancer Potential: A Comparative Analysis of Indazole Derivatives
For researchers and scientists at the forefront of oncology drug discovery, the indazole scaffold represents a privileged structure with demonstrated antiproliferative efficacy. A growing body of evidence highlights the versatility of indazole derivatives in targeting various cancer cell lines through diverse mechanisms of action. This guide provides a comparative overview of the antiproliferative activities of distinct indazole derivatives, supported by quantitative data and detailed experimental protocols.
The indazole core is a key pharmacophore in several FDA-approved anticancer drugs, including pazopanib (B1684535) and axitinib.[1][2] Its unique structure allows for the design of compounds that can interact with a range of biological targets crucial for cancer cell proliferation and survival. Researchers have successfully synthesized and evaluated numerous indazole derivatives, demonstrating their ability to inhibit key signaling pathways implicated in cancer progression.[3] This comparative guide will delve into the antiproliferative activity of representative indazole derivatives, offering a valuable resource for drug development professionals.
Quantitative Data Summary: Antiproliferative Activity (IC50)
The following table summarizes the in vitro antiproliferative activity of various indazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | Indazole Derivative | 4T1 (Breast Cancer) | 0.23 - 1.15 | [4] |
| A549 (Lung Cancer) | 0.88 | [1] | ||
| 6i | Indazole-Pyrimidine | HUVEC (Endothelial) | 1.37 | |
| 6e | Indazole-Pyrimidine | CCRF-CEM (Leukemia) | 0.901 | |
| MOLT-4 (Leukemia) | 0.525 | |||
| CAKI-1 (Kidney Cancer) | 0.992 | |||
| 6f | Indazole-Pyrimidine | Various Cancer Cell Lines | 1.55 - 7.4 | |
| 6o | 1H-indazole-3-amine | K562 (Chronic Myeloid Leukemia) | 5.15 | |
| HEK-293 (Normal Cell Line) | 33.2 | |||
| 5k | Mercapto acetamide-indazole | Hep-G2 (Hepatoma) | 3.32 | |
| 4f | Indazol-Pyrimidine | MCF-7 (Breast Cancer) | 1.629 | |
| 4i | Indazol-Pyrimidine | MCF-7 (Breast Cancer) | 1.841 | |
| A549 (Lung Cancer) | 2.305 | |||
| Caco2 (Colon Cancer) | 4.990 | |||
| 4a | Indazol-Pyrimidine | MCF-7 (Breast Cancer) | 2.958 | |
| A549 (Lung Cancer) | 3.304 | |||
| 7d | Polysubstituted Indazole | A2780 (Ovarian Cancer) | 0.64 - 17 | |
| A549 (Lung Cancer) | 0.64 - 17 | |||
| 127 (Entrectinib) | 3-Aminoindazole | ALK-positive cells | 0.012 | |
| 133 | Multi-target Indazole | VEGFR-2, Tie-2, EphB4 | 0.00213 - 0.00471 |
Mechanisms of Action and Signaling Pathways
Indazole derivatives exert their antiproliferative effects through various mechanisms, often by targeting key proteins in cellular signaling pathways that are dysregulated in cancer.
One prominent mechanism is the induction of apoptosis, or programmed cell death. For instance, compound 2f has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. This is associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, compound 2f decreases the mitochondrial membrane potential and increases reactive oxygen species (ROS) levels, indicating the involvement of the mitochondrial apoptotic pathway.
Another critical target for indazole derivatives is the vascular endothelial growth factor receptor (VEGFR), a key mediator of angiogenesis. Indazole-pyrimidine based compounds, such as 6i , have been evaluated as VEGFR-2 kinase inhibitors, thereby potentially inhibiting the formation of new blood vessels that tumors need to grow.
The p53 tumor suppressor pathway is also a target for some indazole derivatives. Compound 6o , a 1H-indazole-3-amine derivative, is suggested to affect apoptosis and the cell cycle by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.
Furthermore, some indazol-pyrimidine derivatives, like 4f and 4i , have been found to activate caspases-3/7, key executioner caspases in the apoptotic cascade. Other polysubstituted indazoles can cause cell cycle arrest, for example, in the S phase or G2/M phase, suggesting interference with DNA synthesis or the microtubule system.
Here are diagrams illustrating some of the key signaling pathways targeted by indazole derivatives.
Caption: Mitochondrial apoptosis pathway induced by an indazole derivative.
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-pyrimidine derivative.
Experimental Protocols
The determination of the antiproliferative activity of indazole derivatives typically involves robust and well-established cell-based assays. A generalized workflow for these experiments is outlined below.
Caption: A generalized workflow for determining the antiproliferative activity of compounds.
Cell Viability Assay (MTT Assay)
A commonly used method to assess cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This comparative guide underscores the significant potential of indazole derivatives as a versatile scaffold for the development of novel anticancer agents. The diverse mechanisms of action and the potent antiproliferative activity against a range of cancer cell lines make this class of compounds a compelling area for continued research and development in the field of oncology.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro Efficacy and Cellular Activity of Indazole Scaffolds
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Notably, indazole derivatives have emerged as potent inhibitors of various protein kinases, playing crucial roles in oncology and other disease areas.[3][4] This guide provides a comparative analysis of the in vitro efficacy and cellular activity of different classes of indazole-based compounds, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Inhibitory Activity
The in vitro potency of indazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against specific molecular targets (e.g., kinases) and cancer cell lines. The following tables summarize the inhibitory activities of representative indazole scaffolds targeting key signaling pathways implicated in cancer.
Table 1: Indazole-Based Kinase Inhibitors
| Compound/Scaffold ID | Target Kinase(s) | IC50 (Enzymatic Assay) | Reference Compound(s) | IC50 of Reference |
| Pazopanib | VEGFR-2 | 30 nM | - | - |
| Indazole-pyrimidine sulfonamide (13i) | VEGFR-2 | 34.5 nM | Pazopanib | 30 nM[4] |
| CFI-400945 | PLK4 | 2.8 nM | Centrinone | 2.7 nM[5] |
| Compound 82a (1H-indazole derivative) | Pan-Pim (Pim-1, Pim-2, Pim-3) | 0.4 nM, 1.1 nM, 0.4 nM | - | -[2] |
| Compound 102 (1H-indazole-4-carboxamide) | FGFR1 | 30.2 ± 1.9 nM | - | -[2] |
| 3-Amino-1H-indazol-6-yl-benzamide (Cpd 4) | FLT3, PDGFRα (T674M), c-Kit (T670I) | <1 nM, 8 nM, 150 nM | Midostaurin, Imatinib, Sunitinib | 11 nM, >10,000 nM, -[6][7] |
Table 2: Antiproliferative Activity of Indazole Derivatives in Cancer Cell Lines
| Compound ID | Target Pathway/Protein | Cancer Cell Line | IC50 (Cell-Based Assay) |
| Compound 2f | Apoptosis Induction | 4T1 (Breast Cancer) | 0.23 - 1.15 µM[8] |
| Compound 110 | Caspase-3 Activation | MCF10a (Normal Breast) | > Reference Drug[9] |
| CFI-400945 | PLK4 Inhibition | MCF-7 (Breast Cancer) | 4.8 µM[5] |
| Compound K22 | PLK4 Inhibition | MCF-7 (Breast Cancer) | 1.3 µM[5] |
| 6-(1H-pyrazol-4-yl)-1H-indazole (8) | Proliferation Inhibition | Neuroblastoma, Glioma, Leukemia | 4 - 14 µM[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of the potency and cellular activity of indazole derivatives.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.[11]
Principle: The assay measures the amount of a phosphorylated substrate or the depletion of ATP, often using luminescence or fluorescence-based detection methods. For instance, the ADP-Glo™ Kinase Assay measures ADP production as a universal indicator of kinase activity.
Methodology:
-
Reagent Preparation: A reaction buffer is prepared, typically containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a substrate specific to the kinase of interest.
-
Kinase Reaction: The test compound (at various concentrations) is pre-incubated with the purified kinase enzyme in the reaction buffer. The kinase reaction is initiated by adding ATP.
-
Signal Detection: After a set incubation period, a detection reagent is added. In the case of the ADP-Glo™ assay, this reagent terminates the kinase reaction and depletes the remaining ATP. A second reagent is then added to convert ADP to ATP, which is used by luciferase to generate a luminescent signal.[5]
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition). The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[5]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[12]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the indazole derivative or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: The treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[13]
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indazole derivatives.
References
- 1. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals
Introduction: The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various disease areas.[1][2] This guide provides a comparative analysis of the bioactivity of substituted indazoles, with a primary focus on their anti-cancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.
Indazole-containing compounds have been successfully developed into FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, for the treatment of cancer.[1][3] The versatile nature of the indazole ring allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[2][4][5] This guide will delve into the structure-activity relationships (SAR) of these compounds, offering insights into how different substituents impact their biological efficacy.
Quantitative Bioactivity Data of Substituted Indazoles
The anti-proliferative activity of various substituted indazoles has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values for representative substituted indazoles from recent studies, categorized by their primary biological target or chemical class.
Table 1: Anti-proliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 | [3][6] |
| A549 (Lung Cancer) | 1.15 | [6] | |
| C05 | IMR-32 (Neuroblastoma) | 0.948 | [7] |
| MCF-7 (Breast Cancer) | 0.979 | [7] | |
| H460 (Non-small Cell Lung) | 1.679 | [7] | |
| 5k | Hep-G2 (Hepatoma) | 3.32 | [8] |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [8][9] |
| 13 | MCF-7 (Breast Cancer) | 1.5 | [10] |
| 14 | MCF-7 (Breast Cancer) | 5.6 | [10] |
| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4) | A2780 (Ovarian Carcinoma) | 4.21 | [11] |
| A549 (Lung Adenocarcinoma) | 18.6 | [11] | |
| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) | A2780 (Ovarian Carcinoma) | 5.47 | [11] |
| A549 (Lung Adenocarcinoma) | 7.73 | [11] |
Table 2: Kinase Inhibitory Activity of Substituted Indazoles
| Compound | Target Kinase | IC50 (nM) | Reference |
| 109 | EGFR T790M | 5.3 | [2] |
| EGFR | 8.3 | [2] | |
| 102 | FGFR1 | 30.2 | [2] |
| C05 | PLK4 | < 0.1 | [7] |
| 116 | ERK1/2 | 9.3 | [2] |
| 117 | ERK1/2 | 25.8 | [2] |
| 118 | ERK1/2 | 15.6 | [2] |
| 174 | GR | 3.8 | [2] |
| 121 | IDO1 | 720 | [2] |
| 122 | IDO1 | 770 | [2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the bioactivity of substituted indazoles.
MTT Assay for Cell Proliferation
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, K562, PC3, Hep-G2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test indazole compounds (typically ranging from 0.625 to 10 µM) and incubated for an additional 48 hours.[8]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at 4°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software. An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression at that point.[11]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the mechanism of action of a compound, such as the induction of apoptosis or inhibition of signaling pathways.
Protocol:
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phosphorylated ERK).[3][6]
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by substituted indazoles and a typical experimental workflow for their bioactivity assessment.
Caption: Inhibition of the ERK signaling pathway by substituted indazoles.
Caption: Mechanism of apoptosis induction by substituted indazoles.
Caption: A typical workflow for screening the bioactivity of indazole compounds.
Conclusion
Substituted indazoles represent a highly promising class of compounds in the field of drug discovery, particularly for the development of novel anti-cancer therapeutics.[1][5] The extensive research into their synthesis and biological evaluation has generated a wealth of data, revealing key structure-activity relationships that can guide the design of more potent and selective inhibitors. The ability of these compounds to modulate various biological targets, including a wide range of protein kinases, underscores their therapeutic potential.[12][13]
Future research should continue to explore the vast chemical space around the indazole nucleus, focusing on optimizing pharmacokinetic properties and minimizing off-target effects. Further elucidation of the molecular mechanisms underlying their bioactivity will be crucial for their successful clinical translation. Combination therapies, where indazole derivatives are used in conjunction with existing drugs, may also offer a promising strategy to overcome drug resistance and improve treatment outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel pyrazole and indazole derivatives: synthesis and evaluation of their anti-proliferative and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold
A Comparative Guide for Researchers and Drug Development Professionals
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1][2][3] This structural motif mimics the purine (B94841) core of ATP, enabling compounds derived from it to act as competitive inhibitors of kinase activity.[2] Among the various substituted indazoles, 6-bromo-1H-indazole serves as a critical building block in the synthesis of potent and selective kinase inhibitors.[2][4] This guide provides a comparative analysis of the kinase inhibition profile of the this compound scaffold, primarily represented by its key derivative, 6-bromo-1H-indazol-4-amine, against other kinase inhibitors.
While extensive public data on the direct biological activity of this compound itself is limited, its derivatives have shown significant potential in targeting kinases implicated in oncology and other diseases.[5][6] This guide leverages data from structurally related indazole compounds to present a representative selectivity profile and objectively compare its potential performance with alternative inhibitors.
Comparative Kinase Inhibition Profiles
The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for representative kinase inhibitors, including those based on the indazole scaffold, against a panel of clinically relevant protein kinases. This allows for a comparison of the potency and selectivity of the this compound scaffold against established drugs like Axitinib and Pazopanib, which are also indazole derivatives approved for therapeutic use.[6][7]
| Compound/Scaffold | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 6-bromo-1H-indazol-4-amine derivative (Example C) | PLK4 | < 0.1 | - | [8] |
| Axitinib | VEGFR | 0.2 | - | [8] |
| PLK4 | 4.2 | - | [8] | |
| Indazole Derivative (from study) | PLK4 | < 0.1 | Kinase Activity Assay | [6] |
| Aurora B | 98 | Kinase Activity Assay | [3] | |
| TrkA | 6 | Kinase Activity Assay | [3] | |
| TrkB | 9 | Kinase Activity Assay | [3] | |
| Tie-2 | 22 | Kinase Activity Assay | [3] | |
| Indazole Derivative (JNK inhibitor) | JNK1 | 6 | - | [9] |
| JNK2 | 17 | - | [9] | |
| JNK3 | 40 | - | [9] |
Note: The data for 6-bromo-1H-indazol-4-amine derivatives is often representative and may be extrapolated from studies on structurally similar compounds. Experimental conditions can vary between studies, affecting direct comparability.
Derivatives of the this compound scaffold have demonstrated high potency, particularly against targets like Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a target in oncology.[5][6] Notably, some derivatives exhibit sub-nanomolar IC50 values, indicating strong inhibitory potential.[6] When compared to a multi-kinase inhibitor like Axitinib, which also targets Vascular Endothelial Growth Factor Receptors (VEGFRs), the this compound scaffold shows promise for developing highly selective inhibitors.[7][8]
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate and the experimental workflows used to measure their inhibition.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based compounds.
The diagram above illustrates the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and is a common target for kinase inhibitors in cancer therapy.[7] Indazole derivatives, such as Axitinib and potentially those derived from this compound, can inhibit VEGFR, thereby blocking downstream signaling cascades like the PLCγ/PKC/MAPK and PI3K/AKT/mTOR pathways that promote cell proliferation and survival.[2][7]
Caption: A generalized workflow for determining the IC50 value in a biochemical kinase assay.
The above workflow outlines the typical steps involved in an in vitro kinase assay, a fundamental experiment for determining the potency of a kinase inhibitor.[2] Various platforms can be used for the detection step, each with its own specific protocol.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. Below are methodologies for common assays used to evaluate kinase inhibitors.
LanthaScreen™ TR-FRET Kinase Inhibition Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity and its inhibition.[7]
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the assay buffer. Prepare a solution of the target kinase, the fluorescently labeled substrate, and ATP. The ATP concentration is typically at or near the Km for the specific kinase.
-
Assay Procedure: In a 384-well plate, add the serially diluted compounds. Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Stoppage and Detection: Stop the reaction by adding a solution containing EDTA and the terbium-labeled antibody. Incubate for an additional period (e.g., 30 minutes) to allow for antibody binding.
-
Data Analysis: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths. The ratio of the acceptor to donor fluorescence is calculated. IC50 values are determined by plotting the inhibitor concentration against the normalized response and fitting the data to a four-parameter logistic curve.[7]
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10]
Principle: After the kinase reaction, excess ATP is depleted. Then, a kinase detection reagent is added to convert the produced ADP back into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a well plate containing the kinase, substrate, ATP, and the test inhibitor. Incubate at the optimal temperature for the kinase.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a control without the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.[10]
Cellular Target Engagement via Western Blot
This method assesses whether a compound inhibits a specific kinase within a cellular environment by measuring the phosphorylation of a known downstream substrate.[8]
Principle: A decrease in the phosphorylation of a kinase's substrate in cells treated with an inhibitor indicates that the inhibitor is engaging its target and is biologically active.
Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of the test compound for a specified period.
-
Protein Extraction: Lyse the cells to extract the total protein content.
-
Protein Separation: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Antibody Probing: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest. Subsequently, use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualization and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify their intensity. Normalize the signal of the phosphorylated protein to a loading control (e.g., total protein or a housekeeping protein like GAPDH) to determine the concentration-dependent inhibition of target phosphorylation.[8]
Conclusion
The this compound scaffold, particularly through its 4-amino derivative, represents a highly promising and versatile platform for the development of novel kinase inhibitors.[2][10] While public data on the specific inhibitory profile of this compound is not extensive, the information available for structurally related compounds suggests its potential for potent and selective inhibition of various kinases, especially those implicated in cancer, such as PLK4.[5][6] The favorable structural characteristics of the indazole ring allow for critical interactions within the kinase ATP-binding site, providing a solid foundation for the design of next-generation targeted therapies.[3] The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of new compounds derived from this valuable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. soc.chim.it [soc.chim.it]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Indazole-Based Kinase Inhibitors: IC50 Values and Methodologies
This guide provides a comparative overview of the inhibitory potency (IC50 values) of several key indazole-based kinase inhibitors. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of kinase signaling and cancer therapeutics. This document summarizes quantitative data, details a representative experimental protocol for IC50 determination, and visualizes the underlying mechanism and experimental workflow.
The indazole core is a significant pharmacophore in medicinal chemistry, forming the scaffold for numerous potent and selective kinase inhibitors.[1][2] Several commercially successful drugs, including Axitinib and Pazopanib, feature this heterocyclic motif and are primarily known for their anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and other receptor tyrosine kinases (RTKs).[1]
Data Presentation: Comparative Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against a panel of clinically relevant protein kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context | Reference(s) |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells | [3][4] |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | ||
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | ||
| PDGFRβ | 1.6 | Endothelial Cells | ||
| c-Kit | 1.7 | Endothelial Cells | ||
| Pazopanib | VEGFR1 | 10 | Cell-free | |
| VEGFR2 | 30 | Cell-free | ||
| VEGFR3 | 47 | Cell-free | ||
| PDGFRα | 71 | Not Specified | ||
| PDGFRβ | 84 | Cell-free | ||
| c-Kit | 74 - 140 | Cell-free | ||
| Compound 30 | VEGFR2 | 1.24 | Not Specified | |
| Compound C05 | PLK4 | < 0.1 | Kinase Inhibitory Assay |
Visualizing the Mechanism and Workflow
To better understand the context of these measurements, the following diagrams illustrate the general mechanism of action for these inhibitors and the typical workflow for an IC50 determination experiment.
Experimental Protocols: IC50 Determination
The IC50 values cited in this guide are typically determined using in-vitro kinase assays. While specific parameters may vary, the general methodology follows a consistent workflow. Below is a representative protocol synthesized from common luminescence-based and fluorescence-based assay formats.
Objective: To determine the concentration of an indazole-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant purified protein kinase of interest.
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP).
-
Indazole-based kinase inhibitor (test compound).
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT).
-
Assay detection reagents (e.g., ADP-Glo™, LanthaScreen™).
-
High-purity Dimethyl sulfoxide (B87167) (DMSO).
-
384-well microplates (low-volume, white or black depending on the assay).
-
A microplate reader capable of measuring luminescence or fluorescence.
Procedure:
-
Inhibitor Preparation:
-
Prepare a high-concentration stock solution of the indazole inhibitor in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the inhibitor stock in DMSO or the kinase reaction buffer to create a range of concentrations for testing (e.g., a 12-point, 3-fold dilution series). The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid affecting enzyme activity.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2-5 µL) of each inhibitor dilution to the wells of the 384-well plate.
-
Include control wells:
-
Positive Control (100% activity): Wells containing DMSO without any inhibitor.
-
Negative Control (0% activity): Wells with no kinase or a high concentration of a known potent inhibitor.
-
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.
-
Dispense the kinase/substrate mixture into all wells of the assay plate.
-
Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration is typically set near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubate the plate at an optimal temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes). This incubation time should fall within the linear range of the reaction.
-
-
Signal Detection and Measurement:
-
Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ reagent, which quantifies ADP produced).
-
Allow for a second incubation period at room temperature for the detection signal to develop and stabilize.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% kinase activity and the negative control to 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value.
-
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
Assessing the Antileishmanial Potential of 6-Bromo-1H-indazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, underscore the urgent need for novel antileishmanial agents.[1] This guide provides a comparative analysis of the potential antileishmanial activity of 6-Bromo-1H-indazole analogs, leveraging experimental data from structurally similar compounds to predict their efficacy and mechanism of action. While direct experimental data for this compound is limited in publicly available literature, the indazole scaffold is a recognized pharmacophore with demonstrated biological activity.[2][3]
Comparative Antileishmanial Activity of Indazole Derivatives
While specific data on this compound is not extensively available, research on analogous compounds, particularly 3-chloro-6-nitro-1H-indazole derivatives, provides valuable insights into the potential efficacy of this class of molecules against various Leishmania species. The following table summarizes the 50% inhibitory concentration (IC50) values from in vitro studies, offering a benchmark for the predicted potency of this compound analogs.
Table 1: In Vitro Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives [2][4]
| Compound ID | Leishmania major (IC50 in µM) | Leishmania tropica (IC50 in µM) | Leishmania infantum (IC50 in µM) |
| Derivative 4 | >200 | >200 | 5.53 |
| Derivative 5 | >200 | >200 | 4 |
| Derivative 7 | >200 | >200 | 117 |
| Derivative 10 | >200 | >200 | Not Specified |
| Derivative 11 | Not Specified | Moderate Activity | Strong to Moderate Activity |
| Derivative 13 | Promising Growth Inhibitor | Moderate Activity | Strong to Moderate Activity |
Data extracted from studies on 3-chloro-6-nitro-1H-indazole derivatives as a predictive measure for this compound analogs.
Comparison with Current Antileishmanial Drugs
To contextualize the potential of this compound analogs, it is essential to compare their predicted activity with existing treatments for leishmaniasis.
Table 2: Overview of Current Antileishmanial Drugs
| Drug | Mechanism of Action | Advantages | Disadvantages |
| Pentavalent Antimonials (Sodium Stibogluconate, Meglumine Antimoniate) | Not fully elucidated, involves disruption of parasite metabolism. | Historically effective. | High toxicity, long treatment duration, growing resistance. |
| Amphotericin B (and its liposomal formulations) | Binds to ergosterol (B1671047) in the parasite membrane, forming pores. | Highly effective, including for resistant cases. | Significant toxicity (nephrotoxicity), requires parenteral administration, high cost. |
| Miltefosine | Interferes with lipid metabolism and signaling pathways. | Oral administration. | Teratogenic, gastrointestinal side effects, emergence of resistance. |
| Paromomycin | Aminoglycoside antibiotic that inhibits protein synthesis. | Generally well-tolerated. | Variable efficacy, often used in combination therapy. |
| Pentamidine | Interacts with DNA and disrupts synthesis of macromolecules. | Short course of treatment. | Variable efficacy against different species, potential for serious side effects. |
Postulated Mechanism of Action: Inhibition of Trypanothione (B104310) Reductase
The proposed mechanism of action for the antileishmanial activity of indazole derivatives is the inhibition of trypanothione reductase (TryR). This enzyme is a key component of the trypanothione-based redox system, which is unique to trypanosomatid parasites and essential for their defense against oxidative stress imposed by the host's immune cells. By inhibiting TryR, these compounds are expected to disrupt the parasite's ability to neutralize reactive oxygen species, leading to cellular damage and parasite death. The absence of TryR in mammals makes it an attractive and selective drug target.
Caption: Postulated mechanism of action via Trypanothione Reductase inhibition.
Experimental Protocols
The following are standard methodologies for the in vitro assessment of antileishmanial compounds.
In Vitro Antileishmanial Activity Assay (MTT Assay)
This colorimetric assay is widely used to assess the viability of Leishmania promastigotes following exposure to a test compound.
-
Cell Culture: Leishmania promastigotes (e.g., L. major, L. tropica, L. infantum) are cultured in appropriate media (e.g., M-199 medium) supplemented with 10% heat-inactivated fetal bovine serum at 25°C.
-
Cell Seeding: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of approximately 2 x 10^5 cells/well.
-
Compound Incubation: The test compounds (e.g., this compound analogs) are added to the wells at various concentrations. The plates are then incubated for 72 hours at 25°C.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Cytotoxicity Assay against Mammalian Cells
To assess the selectivity of the compounds, their toxicity against a mammalian cell line (e.g., murine macrophages) is evaluated using a similar MTT-based protocol.
-
Cell Culture: Mammalian cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Assay: The MTT assay is performed as described above.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration that reduces the viability of mammalian cells by 50%, is calculated.
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over host cells.
Experimental and Screening Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel antileishmanial compounds.
Caption: Workflow for antileishmanial drug discovery and evaluation.
Conclusion
While further direct experimental validation is necessary, the available data on structurally related indazole derivatives suggests that this compound analogs represent a promising scaffold for the development of novel antileishmanial agents. Their predicted mechanism of action, targeting the parasite-specific enzyme trypanothione reductase, offers a potential for high selectivity and reduced host toxicity. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these compounds, paving the way for future research and development in the fight against leishmaniasis.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-Bromo-1H-indazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a halogenated indazole derivative. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.[2][3]
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.
-
Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.
-
Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are often recommended for halogenated solvent waste.
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
1. Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Avoid generating dust during the transfer.
-
Ensure the container is properly sealed and labeled.
2. Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.
-
Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.
3. Final Disposal:
-
Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.
-
Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not extensively detailed in available safety data sheets, the following table summarizes its key chemical and safety information.
| Property | Value | Reference |
| Chemical Formula | C₇H₅BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 197.03 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Melting Point | 180-185 °C | --INVALID-LINK-- |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1) | --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | --INVALID-LINK-- |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-1H-indazole
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Bromo-1H-indazole, a compound that requires careful management. Adherence to these protocols is critical for regulatory compliance and the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation[1][2]. Therefore, a comprehensive approach to personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tight-sealing safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn.[1][2] A face shield may be required for tasks with a high risk of splashing.[3][4][5] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] The specific glove material should be selected based on the solvent used and breakthrough time. |
| Body Protection | Protective Clothing | A lab coat or coveralls should be worn to protect against skin contact.[1][2][4][6] For extensive handling, chemically impervious suits may be necessary.[4][7] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working in a poorly ventilated area.[2][6][8] |
Note: No specific occupational exposure limits for this compound were found in the provided search results. Always consult the specific Safety Data Sheet (SDS) for the most up-to-date information.
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2][9]
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][2] All necessary PPE should be inspected and worn correctly.
-
Weighing and Transfer :
-
In Solution :
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the solvent is volatile, ensure the process is carried out entirely within the fume hood.
-
-
Post-Handling :
Disposal Plan: Managing this compound Waste
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9][10] Improper disposal, such as discarding it down the drain, can lead to environmental contamination and is a regulatory violation.[11]
-
Waste Segregation :
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.[11]
-
Solutions containing this compound should be collected in a separate, sealed, and labeled "Halogenated Organic Liquid Waste" container.[10][12][13] Do not mix with non-halogenated waste to avoid increased disposal costs.[14]
-
-
Container Labeling :
-
Storage :
-
Final Disposal :
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. youtube.com [youtube.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. benchchem.com [benchchem.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
